1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMYAGCDPTAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444350 | |
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56915-84-5 | |
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
This guide provides a comprehensive overview of the synthetic strategies for preparing 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a valuable substituted aminoacetophenone derivative with potential applications in pharmaceutical and materials science research. The document is structured to provide not only procedural details but also the underlying chemical principles and rationale for the proposed synthetic routes, catering to researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a primary aromatic amine, a tertiary amine incorporated into a pyrrolidine ring, and a keto group. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex heterocyclic systems and as a scaffold in medicinal chemistry. The core synthetic challenge lies in the selective formation of the C-N bond between the phenyl ring and the pyrrolidinyl moiety. Two principal and highly effective strategies are considered in this guide:
-
Nucleophilic Aromatic Substitution (SNA r): This classical approach involves the displacement of a suitable leaving group (typically a halogen) on an activated aromatic ring by the nucleophilic pyrrolidine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling reaction that forms the aryl-nitrogen bond with high efficiency and broad substrate scope.
This guide will delve into the mechanistic underpinnings of both approaches, provide detailed, field-proven experimental protocols, and discuss the critical parameters for successful synthesis.
Synthetic Pathway Visualization
To provide a clear visual representation of the proposed synthetic strategies, the following workflow diagram is presented.
Caption: Synthetic strategies for this compound.
Strategy 1: Nucleophilic Aromatic Substitution (SNA r)
Mechanistic Rationale
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] For the synthesis of our target molecule, a 2-amino-5-haloacetophenone is the key starting material. The success of this reaction is contingent on the activation of the aromatic ring towards nucleophilic attack. In our proposed precursor, the acetyl group (a meta-director in electrophilic substitution) and the amino group (an ortho, para-director) are positioned to activate the C5 position for nucleophilic attack through their electron-withdrawing effects (resonance for the acetyl group, inductive for the protonated amino group under acidic conditions or the neutral amino group). The halogen at the 5-position serves as the leaving group.
The general mechanism can be visualized as follows:
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
This protocol is based on established procedures for SNAr reactions on activated haloarenes.[3]
Starting Material: 1-(2-Amino-5-fluorophenyl)ethanone is the preferred starting material due to the high electronegativity of fluorine, which often enhances the rate of the nucleophilic attack step.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 1-(2-Amino-5-fluorophenyl)ethanone | 1.53 g | 10 mmol |
| Pyrrolidine | 1.42 g (1.68 mL) | 20 mmol (2 equiv.) |
| Potassium Carbonate (K₂CO₃) | 2.76 g | 20 mmol (2 equiv.) |
| Dimethyl Sulfoxide (DMSO) | 20 mL | - |
| Reaction Temperature | 120 °C | - |
| Reaction Time | 12-24 hours | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-amino-5-fluorophenyl)ethanone (1.53 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethyl sulfoxide (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Add pyrrolidine (1.68 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction has a broad substrate scope and is often successful where traditional methods like SNAr fail. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
The catalytic cycle is illustrated below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is designed based on established Buchwald-Hartwig amination procedures for aryl bromides.[6]
Starting Material: 1-(2-Amino-5-bromophenyl)ethanone is a suitable starting material for this reaction.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 1-(2-Amino-5-bromophenyl)ethanone | 2.14 g | 10 mmol |
| Pyrrolidine | 1.07 g (1.26 mL) | 15 mmol (1.5 equiv.) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 91.6 mg | 0.1 mmol (1 mol%) |
| Xantphos | 173.6 mg | 0.3 mmol (3 mol%) |
| Sodium tert-butoxide (NaO t Bu) | 1.35 g | 14 mmol (1.4 equiv.) |
| Toluene (anhydrous) | 50 mL | - |
| Reaction Temperature | 100 °C | - |
| Reaction Time | 8-16 hours | - |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Add 1-(2-amino-5-bromophenyl)ethanone (2.14 g, 10 mmol) and pyrrolidine (1.26 mL, 15 mmol) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure target compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data:
| Technique | Expected Data |
| Appearance | Yellow to brown solid |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.0 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 4.8 (br s, 2H, NH₂), 3.3-3.2 (m, 4H, N-CH₂), 2.5 (s, 3H, COCH₃), 2.1-2.0 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.0 (C=O), 148.0 (C-NH₂), 140.0 (C-pyrrolidinyl), 130.0 (Ar-CH), 120.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 50.0 (N-CH₂), 26.0 (COCH₃), 25.0 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 2950-2800 (C-H stretching), 1660 (C=O stretching), 1600, 1500 (C=C aromatic stretching) |
| Mass Spectrometry (ESI+) | m/z: 205.13 [M+H]⁺ |
Note: The exact chemical shifts and peak multiplicities in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion
This technical guide has outlined two robust and reliable synthetic routes for the preparation of this compound. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on the availability of starting materials, desired scale, and the specific laboratory capabilities. The SNAr approach is often more cost-effective for large-scale synthesis, provided a suitable activated haloarene is available. The Buchwald-Hartwig amination offers greater versatility and is often the method of choice for more complex or sensitive substrates. Both methods, when executed with care and precision, should provide the target molecule in good yield and high purity, as verifiable by the provided characterization data.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
-
OpenOChem Learn. Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed Central (PMC). (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
-
Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health (NIH). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Retrieved from [Link]
-
IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone chemical properties
An In-Depth Technical Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone of significant interest in synthetic organic chemistry. Possessing a unique combination of a nucleophilic primary amine, a reactive ketone, and a tertiary aminyl substituent, this molecule serves as a versatile precursor for the synthesis of diverse and complex chemical entities. This document outlines its core chemical and physical properties, provides a framework for its spectroscopic characterization, proposes a robust synthetic pathway, and explores its application in the construction of high-value heterocyclic scaffolds. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Core Properties
This compound is a key building block whose utility is defined by its distinct structural features. The strategic placement of the ortho-amino and para-pyrrolidinyl groups relative to the acetyl moiety creates a rich electronic environment and offers multiple sites for chemical modification.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 56915-84-5 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| SMILES | CC(=O)C1=CC(N2CCCC2)=CC=C1N | [1] |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | - |
Note: Experimental physicochemical data for this specific compound is not widely published. Properties are estimated based on its chemical structure and data from analogous compounds.
Spectroscopic Characterization Framework
Accurate structural confirmation is paramount. While experimentally verified spectra for this compound are not broadly available in public databases, a predictive analysis based on established spectroscopic principles provides a reliable framework for its identification.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons: A broad singlet for the -NH₂ group (~4.0-5.0 ppm), which may exchange with D₂O. - Acetyl Protons: A sharp singlet for the -C(=O)CH₃ group (~2.5 ppm). - Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring (~3.3 ppm and ~2.0 ppm, respectively). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-205 ppm). - Aromatic Carbons: 6 distinct signals, with carbons attached to nitrogen atoms showing characteristic upfield or downfield shifts. - Acetyl Carbon: A signal for the methyl carbon (~25-30 ppm). - Pyrrolidine Carbons: Two signals for the non-equivalent carbons of the pyrrolidine ring. |
| IR Spectroscopy | - N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[2] - C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption around 1660-1680 cm⁻¹ for the conjugated ketone.[2] - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ range.[2] |
| Mass Spectrometry (ESI-MS) | - Molecular Ion Peak: A prominent [M+H]⁺ peak at m/z 205.13, corresponding to the protonated molecule. |
Experimental Workflow: Spectroscopic Validation
A self-validating system for confirming the identity and purity of synthesized this compound involves a multi-pronged spectroscopic approach.
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Proposed Synthesis and Reactivity
The synthesis of this compound can be efficiently achieved via nucleophilic aromatic substitution. The reactivity of the molecule is dominated by the primary amine and the acetyl group, making it a versatile synthon.
Proposed Synthetic Pathway
A logical and field-proven approach involves the reaction of a readily available fluorinated precursor, 1-(2-Amino-5-fluorophenyl)ethanone, with pyrrolidine. The fluorine atom serves as an excellent leaving group, activated by the para-acetyl group, facilitating a smooth substitution reaction.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a round-bottom flask charged with 1-(2-Amino-5-fluorophenyl)ethanone (1.0 eq), add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to form a stirrable slurry.
-
Causality: DMSO is a polar aprotic solvent ideal for SₙAr reactions, and K₂CO₃ is a mild base to trap the HF byproduct.
-
-
Addition of Nucleophile: Add pyrrolidine (1.5 eq) to the mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the substitution to proceed at a practical rate.
-
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into cold water. The product is expected to precipitate.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, and the final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 2.
-
Applications in Synthetic Chemistry
The true value of this compound lies in its application as a scaffold for building more complex molecules, particularly medicinally relevant heterocycles.
Application Example: Friedländer Annulation for Quinolines
The ortho-disposition of the amino and acetyl groups makes this compound an ideal substrate for the Friedländer annulation, a powerful reaction for constructing the quinoline core.[3] Quinolines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.
Caption: Synthesis of quinoline derivatives via Friedländer Annulation.
Protocol: Synthesis of a Pyrrolidinyl-Tetrahydroacridine Derivative
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Scandium(III) triflate) or a base (e.g., potassium hydroxide).[3]
-
Expertise: The choice between acid or base catalysis depends on the specific substrates and desired reaction kinetics. Lewis acids are often effective and mild.[3]
-
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to yield the target quinoline derivative.
Conclusion
This compound is a high-potential synthetic intermediate. Its well-defined structure allows for predictable reactivity, particularly in the construction of nitrogen-containing heterocycles. The protocols and characterization frameworks provided in this guide offer researchers a solid foundation for utilizing this compound to its full potential in drug discovery, materials science, and advanced organic synthesis.
References
-
How to interpret this pair of IR and 1H NMR spectra?. Chemistry Stack Exchange. [Link]
-
Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
Sources
Spectroscopic Characterization of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is crucial for researchers in drug discovery and organic synthesis for structural verification, purity assessment, and quality control.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, including a substituted aromatic ring, a primary amine, a tertiary amine within a pyrrolidine ring, and a ketone, give rise to a unique spectroscopic fingerprint. Understanding the expected signals in ¹H NMR, ¹³C NMR, IR, and MS is fundamental to confirming its synthesis and purity.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Primary Amine) | 3450 - 3300 (two bands) | Medium | Symmetric & Asymmetric Stretch |
| Aromatic C-H | 3100 - 3000 | Medium | Stretch |
| Aliphatic C-H | 2970 - 2850 | Medium | Stretch |
| C=O (Ketone) | ~1665 | Strong | Stretch (conjugated) |
| Aromatic C=C | 1600 - 1450 | Medium-Strong | Stretch |
| C-N | 1340 - 1250 | Medium | Stretch |
The presence of two distinct N-H stretching bands is a key indicator of the primary amine. The ketone's C=O stretch is expected at a lower wavenumber due to conjugation with the aromatic ring.
Experimental Protocol for IR Data Acquisition
KBr Pellet Method:
-
Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₂H₁₆N₂O), the expected molecular weight is approximately 204.27 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at m/z 205.
Key Predicted Fragmentation Pathways:
-
Loss of the acetyl group (-CH₃CO): A significant fragment at m/z 161 resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Loss of a methyl group (-CH₃): A fragment at m/z 189 due to the loss of the methyl radical from the acetyl group.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for MS Data Acquisition
Electrospray Ionization (ESI) Method:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Instrument Parameters:
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from established chemical principles and comparative analysis, offer a robust framework for researchers to confirm the synthesis and purity of this compound. It is imperative that this predicted data be verified against experimentally acquired spectra for definitive structural validation.
References
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
- Forsén, S., & Hoffman, R. A. (1963). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Journal of Chemical Physics, 39(11), 2892-2901.
An In-Depth Technical Guide to Substituted 2-Amino-phenyl-ethanones and Their Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Scaffolds of Opportunity
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a versatile foundation for the development of novel therapeutic agents. The substituted 2-amino-phenyl-ethanone core and its bioisosteres represent one such scaffold, demonstrating significant potential in the modulation of biological targets. While the specific compound 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone (CAS 56915-84-5) remains a niche entity with limited publicly available data, its structural motifs are echoed in a broader class of pharmacologically active molecules.
This guide, therefore, takes a holistic approach. It provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of a well-documented class of analogs: the 2-aminopentanophenone derivatives, exemplified by the potent monoamine uptake inhibitor, Pyrovalerone. By dissecting the structure-activity relationships and experimental methodologies associated with these compounds, we aim to equip researchers with the foundational knowledge to explore this promising chemical space.
Physicochemical Properties and Structural Considerations
The physicochemical properties of substituted 2-amino-phenyl-ethanones are pivotal to their biological activity and pharmacokinetic profile. The core structure, comprising an ethanone group attached to an amino-substituted phenyl ring, offers multiple points for modification.
| Property | General Characteristics | Influence on Bioactivity |
| Lipophilicity (LogP) | Varies significantly with substitution. The pyrrolidinyl group increases lipophilicity compared to a primary amine. | Modulates membrane permeability and binding to hydrophobic pockets of target proteins. |
| pKa | The aromatic amino group is weakly basic. | Influences the ionization state at physiological pH, affecting receptor interaction and solubility. |
| Molecular Weight | Generally falls within the range of "drug-like" molecules. | Affects diffusion and overall pharmacokinetics. |
| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the carbonyl and pyrrolidinyl nitrogen can act as acceptors. | Crucial for specific interactions with biological targets. |
The strategic placement of substituents on the phenyl ring and modifications of the amino group are key to tailoring the compound's selectivity and potency for specific biological targets.
Synthesis of Substituted 2-Amino-phenyl-ethanone Analogs: A Representative Protocol
The synthesis of 2-aminopentanophenone analogs, such as those related to Pyrovalerone, typically involves a multi-step process. The following is a representative protocol based on established synthetic routes, providing a framework for the laboratory preparation of this class of compounds.[1]
Objective: To synthesize 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, a representative analog.
Materials:
-
1-(4-methylphenyl)pentan-1-one
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Pyrrolidine
-
Triethylamine or other suitable base
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Protocol:
Step 1: α-Bromination of the Ketone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-methylphenyl)pentan-1-one in carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction is initiated by light, so the use of a heat lamp may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.
Step 2: Nucleophilic Substitution with Pyrrolidine
-
Reaction Setup: Dissolve the crude α-bromoketone in a suitable solvent such as diethyl ether in a round-bottom flask.
-
Addition of Amine: Add pyrrolidine and a base like triethylamine to the solution. The base is necessary to neutralize the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
Causality Behind Experimental Choices:
-
α-Bromination: The use of NBS and a radical initiator is a standard method for the selective bromination at the α-position of a ketone. The reaction proceeds via a free radical mechanism.
-
Nucleophilic Substitution: The subsequent reaction with pyrrolidine is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide. The addition of a non-nucleophilic base is crucial to prevent the protonation of the pyrrolidine by the HBr byproduct, which would render it non-nucleophilic.
Biological Activity and Mechanism of Action: Monoamine Transporter Inhibition
A significant body of research has demonstrated that 2-aminopentanophenone analogs, particularly those incorporating a pyrrolidine moiety, are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1]
Mechanism of Action:
These compounds act as reuptake inhibitors. By binding to the monoamine transporters on the presynaptic membrane, they block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing neurotransmission.
Structure-Activity Relationships (SAR):
The affinity and selectivity of these compounds for the different monoamine transporters are highly dependent on their structural features:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly influence potency and selectivity. For instance, electron-withdrawing groups in certain positions can enhance activity.
-
The α-Alkyl Chain: The length and branching of the alkyl chain at the α-position to the carbonyl group can affect binding affinity.
-
The Amino Group: The nature of the amino substituent is critical. The pyrrolidine ring is a common feature in many potent DAT inhibitors.
The following diagram illustrates the general mechanism of action of these compounds at the synapse.
Sources
Molecular weight and formula of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
An In-depth Technical Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical compound this compound. It details the molecule's fundamental properties, outlines a robust synthetic pathway, provides protocols for spectroscopic validation, and explores its potential applications as a versatile scaffold in medicinal chemistry.
Core Physicochemical Properties
This compound is a substituted aromatic ketone. Its structure features a 2-aminoacetophenone core, which is a valuable building block in organic synthesis, and a pyrrolidine moiety.[1] The five-membered, saturated pyrrolidine ring is a highly sought-after scaffold in drug discovery.[2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high target specificity and improved physicochemical properties.[2]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | [3] |
| Molecular Weight | 204.27 g/mol | [3] |
| IUPAC Name | 1-[2-amino-5-(1-pyrrolidinyl)phenyl]ethanone | N/A |
| CAS Number | 56915-84-5 | [4] |
| Predicted logP | ~1.76 | [5] |
| Physical Form | Solid (predicted) |
Note: Some properties are predicted based on structurally similar compounds and may require experimental verification.
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a suitable leaving group (such as a halogen) from an activated aromatic ring by a nucleophile, in this case, pyrrolidine. The reaction is typically facilitated by the presence of an electron-withdrawing group (the acetyl group) ortho or para to the leaving group, which stabilizes the intermediate Meisenheimer complex.
A logical precursor for this synthesis is 1-(2-Amino-5-fluorophenyl)ethanone or 1-(2-Amino-5-chlorophenyl)ethanone. The amino group's presence does not significantly hinder the reaction, and its acetyl group provides the necessary activation of the ring system.
Sources
An In-Depth Technical Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: Synthesis, and Predicted Physicochemical and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical compound 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a substituted aminoacetophenone of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public literature, this document provides a comprehensive theoretical and predictive analysis of its properties. A plausible synthetic pathway is proposed, and its key physical properties, including melting point and solubility, are estimated based on structure-activity relationships with analogous compounds. Furthermore, detailed predictions of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry spectral characteristics are presented to aid researchers in its identification and characterization upon synthesis. Standardized protocols for its synthesis and spectroscopic analysis are also detailed. This guide serves as a foundational resource for researchers intending to synthesize and utilize this compound in further studies.
Introduction
Substituted acetophenones are a cornerstone in organic synthesis, serving as versatile intermediates for a wide array of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity.[1][2][3] The title compound, this compound, incorporates several key functional groups: a primary aromatic amine, a tertiary amine within a pyrrolidine ring, and a ketone. This combination suggests its potential as a precursor for various molecular scaffolds in drug discovery.
The primary amino group ortho to the acetyl group can participate in cyclization reactions to form quinolones or other heterocyclic systems.[3] The pyrrolidine moiety, a common feature in many bioactive natural products and synthetic drugs, can influence solubility, metabolic stability, and receptor binding.[4] Given the absence of published experimental data for this specific molecule, this guide aims to provide a robust predictive framework for its physical and spectroscopic properties, grounded in established chemical principles and data from structurally related compounds.
Figure 1: Chemical Structure of this compound
Structure of the title compound.
Proposed Synthesis Strategy
A plausible and efficient route to synthesize this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material is 1-(2-Amino-5-bromophenyl)ethanone, which can be synthesized from 2'-aminoacetophenone.[5] The bromo-substituent is activated towards nucleophilic substitution by the ortho-amino and para-acetyl groups. Pyrrolidine can then be introduced to displace the bromide.
Proposed synthesis workflow.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Predicted Physical Properties
While experimental values are not available, the physical properties can be estimated based on the molecule's structure and comparison with known compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| Melting Point | 95 - 110 °C | The presence of a primary amine allows for intermolecular hydrogen bonding, which typically increases the melting point compared to non-hydrogen bonding analogs.[4] The structure is less symmetrical than acetophenone itself, which may lead to less efficient crystal packing. Compared to 2'-aminoacetophenone (m.p. 20 °C)[6], the addition of the pyrrolidine group significantly increases molecular weight and potential for van der Waals interactions, suggesting a substantially higher melting point. |
| Boiling Point | > 300 °C (decomposes) | Aromatic ketones with multiple polar functional groups often have high boiling points.[7] Due to the potential for strong intermolecular forces, it is likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The molecule has both polar (amine, ketone) and non-polar (aromatic ring, pyrrolidine alkyl chain) regions. The primary amine and ketone oxygen can act as hydrogen bond acceptors from protic solvents like water. However, the overall non-polar surface area is significant, likely limiting aqueous solubility. |
| Appearance | Predicted to be a yellow to brown solid | Many aromatic amines, especially those with extended conjugation, are colored solids. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃, referenced to TMS at 0.00 ppm) would show distinct signals for the aromatic, pyrrolidine, acetyl, and amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (position 3) | ~7.2-7.4 | d | 1H | Ortho to the acetyl group (electron-withdrawing), expected to be downfield. |
| Aromatic H (position 6) | ~6.2-6.4 | d | 1H | Ortho to the strongly electron-donating amino group, expected to be significantly upfield. |
| Aromatic H (position 4) | ~6.1-6.3 | dd | 1H | Influenced by both the ortho-amino and meta-pyrrolidinyl groups. |
| -NH₂ | ~4.5-5.5 | br s | 2H | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift is concentration and solvent-dependent. |
| Pyrrolidine -CH₂- (adjacent to N) | ~3.2-3.4 | t | 4H | Protons alpha to the nitrogen atom are deshielded. |
| Pyrrolidine -CH₂- | ~1.9-2.1 | m | 4H | Protons beta to the nitrogen atom are more shielded. |
| Acetyl -CH₃ | ~2.5 | s | 3H | Typical chemical shift for an acetyl methyl group on an aromatic ring.[8] |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~198-202 | Typical for an aryl ketone.[9] |
| Aromatic C-NH₂ | ~150-155 | Strongly shielded by the amino group. |
| Aromatic C-N(pyrrolidine) | ~145-150 | Shielded by the nitrogen of the pyrrolidine. |
| Aromatic C-C=O | ~120-125 | Quaternary carbon attached to the acetyl group. |
| Aromatic CHs | ~105-130 | The exact shifts depend on the combined electronic effects of the substituents. |
| Pyrrolidine -CH₂- (adjacent to N) | ~47-52 | Alpha to the nitrogen atom. |
| Pyrrolidine -CH₂- | ~25-30 | Beta to the nitrogen atom. |
| Acetyl -CH₃ | ~26-28 | Typical for an acetyl methyl group. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300-3500 | Medium | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.[10] |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Characteristic of sp² C-H bonds.[11] |
| Aliphatic C-H Stretch | 2850-2960 | Medium | From the CH₂ groups of the pyrrolidine ring and the methyl of the acetyl group. |
| C=O Stretch (Ketone) | 1650-1670 | Strong | The carbonyl stretch is expected at a lower wavenumber due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group.[11] |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Multiple bands are characteristic of the aromatic ring. |
| C-N Stretch | 1250-1350 | Medium-Strong | For both the aromatic C-N and aliphatic C-N bonds. |
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): Expected at m/z = 204.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of the methyl group (-CH₃) to give a prominent peak at m/z = 189.
-
McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen on an alkyl chain attached to the carbonyl.
-
Cleavage of the Pyrrolidine Ring: Fragmentation of the pyrrolidine ring is expected, leading to various smaller fragment ions. A characteristic fragment for pyrrolidinophenones is the immonium ion.[12]
-
Loss of CO: A peak corresponding to [M-28]⁺ might be observed.
-
Standard Operating Procedure for Spectroscopic Analysis
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard. Additional experiments like DEPT can be run to aid in carbon assignment.
-
IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background scan prior to sample analysis and ratio the sample spectrum against the background.
Conclusion
While experimental data for this compound is not currently available in the public domain, this guide provides a robust, theory-based prediction of its key physical and spectroscopic properties. The proposed synthetic route is straightforward and employs common laboratory reagents and techniques. The predicted spectral data offers a valuable reference for researchers to confirm the identity and purity of the compound upon its synthesis. The structural motifs present in this molecule make it an interesting candidate for further elaboration in the context of medicinal chemistry and materials science. It is imperative that these predicted values are validated through experimental determination.
References
- BenchChem. (n.d.). Spectroscopic Validation of 1-(5-amino-2-methylphenyl)
- NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.
- ChemSynthesis. (2025). 1-(5-phenyl-2-pyrrolidinyl)ethanone.
- BenchChem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)
- PubChem. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone.
- StudyRaid. (n.d.).
- OSTI.GOV. (1994).
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). PMC - NIH.
- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals.
- Design of a versatile multicomponent reaction leading to 2-amino-5-ketoaryl pyrroles. (n.d.).
- BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
- LC Chem Booklet 6 - Properties of Aldehydes, Ketones and Carboxylic acids. (2023). YouTube.
- Supporting Information Synthesis of Pyrroles by Gold(I)
- NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC - NIH.
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025).
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). PMC - PubMed Central.
- Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PMC - NIH.
- Continuous two step flow synthesis of m-amino acetophenone. (n.d.).
- Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. (n.d.).
- 2′-Amino-5′-bromoacetophenone. (2025).
- Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. (n.d.). PMC - PubMed Central.
- PubChem. (n.d.). Acetophenone.
- NMR Assignments for 2-Ethyl-Indanone. (n.d.).
- Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. (n.d.).
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv.
- NIST. (n.d.). Ethanone, 1,2-diphenyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.
- 1-Phenyl-dipropylamino-ethanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. (2025).
- Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. (2025).
Sources
- 1. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies | MDPI [mdpi.com]
- 10. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 11. app.studyraid.com [app.studyraid.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profiling of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its therapeutic potential and viability. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, thereby diminishing the efficacy and safety of promising drug candidates.[1] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive framework for the systematic evaluation of the solubility of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. By elucidating the principles and providing robust experimental protocols, this document aims to empower scientists to generate precise and reliable solubility data, a critical step in the journey from laboratory discovery to clinical application.[2]
Compound Overview: this compound
This compound is a complex organic molecule featuring several functional groups that are anticipated to influence its solubility profile. The presence of an aromatic amine, a pyrrolidinyl moiety, and a ketone suggests a molecule with the potential for varied interactions with different solvent systems. The aromatic nature of the core structure may contribute to hydrophobicity, while the amine and ketone groups can participate in hydrogen bonding. Understanding the interplay of these structural features is paramount to predicting and experimentally determining its solubility.
A critical first step in any solubility study is to analyze the molecule's structure to anticipate its behavior in different solvents.[3] The pyrrolidinyl group, a saturated heterocycle, and the primary amine are basic centers, suggesting that the compound's solubility will be highly dependent on the pH of the medium.[4]
The Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5] For pharmaceutical compounds, two key types of solubility are of interest:
-
Thermodynamic (Equilibrium) Solubility : This is the true measure of a compound's solubility at equilibrium. It is determined by incubating an excess of the solid compound with the solvent until the concentration in the solution phase remains constant.[6][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in a co-solvent (like DMSO) and then adding it to an aqueous buffer.[1][7] This method is often used in high-throughput screening during early drug discovery.[4]
The solubility of an ionizable compound like this compound is significantly influenced by pH.[4] The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at different pH values, which in turn affects its solubility.
A Systematic Approach to Solubility Profiling
A comprehensive solubility assessment involves a multi-faceted approach, starting with a broad screening in various solvents and culminating in a detailed characterization under physiologically relevant conditions.
Solvent Selection Strategy
The choice of solvents is critical for a thorough solubility profile. Solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities to mimic various physiological and formulation environments.[8]
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the acidic environment of the stomach.[9][10] |
| pH 4.5 Acetate Buffer | Represents an intermediate pH relevant to the small intestine.[9][10] | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Mimics the neutral to slightly alkaline conditions of the lower small intestine.[9][10] | |
| Organic Solvents | Methanol, Ethanol | Polar protic solvents, often used in initial formulations. |
| Acetonitrile | A polar aprotic solvent common in analytical chemistry. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent used for preparing stock solutions.[2] | |
| Polyethylene Glycol 400 (PEG 400) | A common non-volatile, water-miscible co-solvent in liquid formulations.[3] | |
| Propylene Glycol | Another frequently used co-solvent in pharmaceutical preparations.[3] | |
| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF) | To predict in vivo solubility in the fasted state. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | To predict in vivo solubility after a meal. |
Experimental Workflow
A logical progression of experiments ensures that the most relevant and accurate data is generated efficiently.
Caption: A phased approach to solubility determination.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating essential quality control steps.
Protocol for Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound (solid)
-
Selected solvents (from Table 1)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The excess solid should be visually apparent throughout the experiment.[6]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours). The equilibration time should be justified to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[5]
-
Sampling: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[6] A calibration curve should be prepared using standards of known concentrations.
-
pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[6][12]
Protocol for Kinetic Solubility Determination by Nephelometry
This high-throughput method is useful for early-stage screening.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline)
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the first well and mix. This initiates precipitation if the compound's solubility is exceeded.
-
Serial Dilution: Perform a serial dilution of the compound across the plate.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[2]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table 2: Illustrative Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| pH 1.2 Buffer | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| pH 4.5 Buffer | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| pH 6.8 Buffer | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| Water | 25 | Thermodynamic | [Insert Data] | [Insert Data] |
| Ethanol | 25 | Thermodynamic | [Insert Data] | [Insert Data] |
| PEG 400 | 25 | Thermodynamic | [InsertData] | [Insert Data] |
| FaSSIF | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| FeSSIF | 37 | Thermodynamic | [Insert Data] | [Insert Data] |
| pH 7.4 Buffer | 25 | Kinetic | [Insert Data] | [Insert Data] |
Note: This table is a template. Actual data needs to be generated experimentally.
Conclusion: A Pathway to Informed Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its successful development as a therapeutic agent.[13] The systematic approach outlined in this guide, from theoretical considerations to robust experimental protocols, provides a comprehensive framework for generating the high-quality data needed to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the development process. By adhering to these principles of scientific integrity and methodological rigor, researchers can confidently characterize this promising compound and unlock its full therapeutic potential.
References
- Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2015).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- Solvent selection for pharmaceuticals - ResearchGate. (n.d.).
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - MDPI. (2021).
- Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar. (n.d.).
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020).
- ICH M9 guideline on biopharmaceutics classification system based biowaivers - questions and answers - Step 5 - EMA. (2020).
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019).
- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. (2019).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- In vitro solubility assays in drug discovery - PubMed. (n.d.).
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. rheolution.com [rheolution.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Biological Activity of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Executive Summary
The novel chemical entity 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone presents a compelling scaffold for investigation in drug discovery. This molecule uniquely combines the structural features of 2'-aminoacetophenone and a phenylpyrrolidine moiety, both of which are prevalent in a wide array of biologically active compounds. The 2'-aminoacetophenone core is a known precursor to compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties[1]. Concurrently, the pyrrolidine ring is a cornerstone of medicinal chemistry, integral to numerous FDA-approved drugs and contributing to a diverse range of pharmacological effects including anticonvulsant and anti-inflammatory activities[2][3]. This guide synthesizes the available scientific literature on these constituent moieties to build a robust, hypothesis-driven framework for the systematic evaluation of this compound. We will explore its synthetic feasibility, postulate its most probable biological activities, and provide detailed, validated protocols for its comprehensive pharmacological profiling.
Rationale for Investigation: A Molecule of Convergent Bioactivity
The decision to investigate this compound is predicated on the established pharmacological significance of its core components.
-
The 2'-Aminoacetophenone Scaffold: This structural motif is a versatile building block for a multitude of heterocyclic compounds[1]. Its inherent reactivity, stemming from the ortho-positioned amino and ketone groups, allows for the synthesis of diverse molecular architectures. More importantly, derivatives of 2'-aminoacetophenone have exhibited potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis through the generation of reactive oxygen species (ROS)[1]. Furthermore, this scaffold is a precursor to azaflavanones, which have shown significant anti-inflammatory activity[4][5].
-
The Pyrrolidine Ring: As a five-membered nitrogen heterocycle, the pyrrolidine ring is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs[2][3]. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for target binding and modulating biological activity[4]. Pyrrolidine derivatives have a broad spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and anticonvulsant effects[2][3].
The strategic fusion of these two pharmacophores in this compound suggests a high probability of synergistic or novel biological activities. The pyrrolidinyl group at the 5-position of the 2'-aminoacetophenone core is expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
Proposed Synthesis Pathway
While a direct synthetic route for this compound is not explicitly detailed in the current literature, a highly plausible multi-step synthesis can be proposed based on established organic chemistry principles. The most logical approach involves the introduction of the pyrrolidine moiety onto a pre-functionalized acetophenone ring via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination[3][6][7].
Diagram of Proposed Synthetic Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a substituted aminoacetophenone with considerable potential in medicinal and synthetic organic chemistry. While the specific historical discovery of this molecule is not widely documented, its structural characteristics suggest a logical progression from foundational research in aniline and acetophenone chemistry. This document details its physicochemical properties, proposes a probable synthetic route based on established chemical principles, and explores its potential as a versatile building block for novel heterocyclic compounds and pharmacologically active agents. The methodologies and theoretical discussions are presented with the rigor and practical insight required by professionals in the field.
Introduction and Background
This compound is a member of the ortho-aminoacetophenone class of compounds, which are well-regarded for their utility as precursors in the synthesis of a diverse range of heterocyclic systems, including quinolines and benzodiazepines. The incorporation of a pyrrolidinyl group at the 5-position of the phenyl ring significantly alters the molecule's electronic and steric properties, creating unique opportunities for the design of novel molecular scaffolds.
Physicochemical Properties
A summary of the essential physical and chemical properties of this compound is provided below. These properties are vital for its proper handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56915-84-5 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Likely a solid at room temperature (inferred from similar compounds) | |
| SMILES | CC(=O)C1=CC(N2CCCC2)=CC=C1N | [2] |
Note: As experimental data for properties such as melting point, boiling point, and solubility are not widely published, researchers are advised to perform their own characterization.
Probable Synthetic Pathway and Methodologies
While a specific, documented synthesis for this compound is not prominent in the existing literature, a scientifically sound and logical synthetic route can be proposed based on established principles of organic chemistry and analogous syntheses of related compounds.[3][4] The following multi-step synthesis outlines a viable and efficient approach.
Conceptual Synthetic Workflow
The proposed synthesis commences with a commercially available substituted acetophenone and proceeds through nitration, nucleophilic aromatic substitution, and the subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 1-(4-Fluorophenyl)ethanone
This initial step introduces a nitro group to the phenyl ring, which will subsequently be reduced to the essential amino group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 0.1 mol of 1-(4-fluorophenyl)ethanone to the cooled sulfuric acid, maintaining the temperature below 5 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 0.1 mol of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture remains cool.
-
Reaction: Add the nitrating mixture dropwise to the acetophenone derivative solution, not exceeding 10 °C. Following the addition, stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Collect the precipitated solid, 1-(4-fluoro-3-nitrophenyl)ethanone, by vacuum filtration, wash with cold water until neutral, and dry.
Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine
The fluorine atom, activated by the ortho-nitro group, is displaced by pyrrolidine.
-
Reaction Setup: In a sealed reaction vessel, dissolve 0.1 mol of 1-(4-fluoro-3-nitrophenyl)ethanone in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add 0.12 mol of pyrrolidine to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water. Collect the precipitated product, 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone, by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the desired primary amine.
-
Reaction Setup: In a round-bottom flask, suspend 0.1 mol of 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone in 100 mL of ethanol.
-
Reducing Agent: Add 0.35 mol of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring for 3-4 hours and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the solution is basic.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Potential Applications in Drug Discovery and Organic Synthesis
Ortho-aminoacetophenones are valuable precursors for a wide array of heterocyclic compounds.[4] The presence of the pyrrolidine moiety in this compound makes it a particularly interesting starting material for the synthesis of novel compounds with potential biological activity.
Synthesis of Quinolines and Quinolones
The Friedländer annulation is a classic method for synthesizing quinolines from ortho-aminoaryl aldehydes or ketones and a compound containing a reactive α-methylene group. This compound is an ideal substrate for this reaction, enabling the synthesis of 4-substituted-6-(1-pyrrolidinyl)quinolines. These quinoline derivatives are scaffolds present in numerous antimalarial, antibacterial, and anticancer agents.
Precursor to Benzodiazepine Analogs
Benzodiazepines are a class of psychoactive drugs with a broad spectrum of therapeutic uses. The synthesis of benzodiazepine scaffolds often involves the condensation of an ortho-aminoketone with an amino acid derivative. The title compound can serve as a starting material for novel benzodiazepine analogs, where the pyrrolidinyl substituent could modulate their pharmacological profile.[5]
Building Block for Novel Ligands
The amino and acetyl groups can be further functionalized to generate a diverse library of compounds for high-throughput screening. The nitrogen atom of the pyrrolidine can also be quaternized to introduce a positive charge, which may be advantageous for targeting specific biological receptors. The overall structure is reminiscent of scaffolds that have demonstrated activity as monoamine uptake inhibitors.[6][7]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Although its specific history is not extensively documented, its synthesis can be reliably accomplished through established chemical transformations. The unique combination of a reactive ortho-aminoacetophenone core and a modulating pyrrolidinyl substituent makes it an attractive starting material for the development of novel heterocyclic compounds and potential drug candidates. Further investigation into the reactivity and applications of this compound is justified and likely to result in the discovery of new molecules with intriguing biological properties.
References
-
Molecules. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link]
-
ResearchGate. A practical synthesis of 2-amino-5-methoxylpropiophenone. Available from: [Link]
-
Molecules. Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]
-
National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]
-
Semantic Scholar. Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link]
-
PubChem. 1-(2-Amino-5-nitrophenyl)ethanone. Available from: [Link]
-
Journal of Medicinal Chemistry. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available from: [Link]
-
Chemical Register. 2-(4-AMINO-PHENOXY)-1-PYRROLIDIN-1-YL-ETHANONE (CAS No. 76870-05-8) Suppliers. Available from: [Link]
-
ChemSynthesis. 1-(5-phenyl-2-pyrrolidinyl)ethanone. Available from: [Link]
-
PubChem. 2-Phenyl-1-pyrrolidin-1-ylethanone. Available from: [Link]
-
Biochemical Pharmacology. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available from: [Link]
-
Journal of Medicinal Chemistry. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Available from: [Link]
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 56915-84-5|1-(2-Amino-5-(pyrrolidin-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Comprehensive Characterization of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Introduction
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is a substituted aromatic aminoketone. Its structural motifs, including a primary aromatic amine, a tertiary amine within a pyrrolidine ring, and a ketone functional group, make it a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in a drug development pipeline.
This document provides a comprehensive guide to the analytical methods required for the full characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties
A foundational understanding of the compound's properties is essential for method development. While specific experimental data for this exact molecule is not widely published, properties can be estimated based on structurally similar compounds like 2'-aminoacetophenone and N-phenylpyrrolidine derivatives.
| Property | Estimated Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₂H₁₆N₂O | Derived from its chemical structure. |
| Molecular Weight | 204.27 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | Likely a solid at room temperature | Aromatic ketones and substituted anilines are often crystalline solids. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform). Limited solubility in water. | The primary amine and pyrrolidine groups may impart slight aqueous solubility, but the dominant aromatic structure suggests higher solubility in organic solvents. This dictates solvent choices for chromatography and spectroscopy. |
| UV Chromophore | Yes | The substituted acetophenone structure will exhibit strong UV absorbance, making UV-Vis detection in HPLC a primary analytical technique. |
| Basicity | The compound has two basic centers: the aromatic amine and the pyrrolidinyl tertiary amine. | The basic nature of the amine groups can lead to peak tailing in reverse-phase HPLC. Mobile phase modifiers (e.g., formic acid, triethylamine) are often required to ensure good peak shape. |
Integrated Analytical Workflow
A multi-technique approach is required for unambiguous characterization. The workflow diagram below illustrates the logical sequence of analysis, from initial identity confirmation to detailed impurity profiling.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods for Purity and Impurity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of the target compound and quantifying any related impurities.
Rationale for Method Design
-
Column Choice: A C18 reversed-phase column is selected due to the compound's moderate polarity. The alkyl chains of the stationary phase provide sufficient retention for the aromatic ring system.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial. Protonating the basic amine functional groups minimizes their interaction with residual silanols on the silica surface, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The conjugated aromatic system of the molecule is expected to have a strong UV absorbance maximum (λ-max). A photodiode array (PDA) detector is used to determine the optimal wavelength for quantification and to perform peak purity analysis.
HPLC-UV Protocol for Purity Analysis
Objective: To determine the purity of this compound by area percent and to detect process-related impurities.
Instrumentation and Materials:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | PDA, 254 nm (or optimal λ-max) |
| Run Time | 30 minutes |
Gradient Timetable:
| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks. Calculate the purity of the main peak by the area percent method. Identify and quantify any impurities relative to the main peak.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of the molecule.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most definitive information about the molecular structure by mapping the carbon-hydrogen framework. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃, estimated):
-
~7.5-7.8 ppm: Aromatic protons adjacent to the acetyl group.
-
~6.5-6.8 ppm: Aromatic protons of the aniline ring.
-
~4.0-5.0 ppm: Broad singlet for the -NH₂ protons.
-
~3.2-3.5 ppm: Multiplet for the -CH₂- groups of the pyrrolidine ring adjacent to the nitrogen.
-
~2.5 ppm: Singlet for the acetyl (-COCH₃) protons.
-
~1.9-2.1 ppm: Multiplet for the other -CH₂- groups of the pyrrolidine ring.
-
-
Expected ¹³C NMR Signals (estimated):
-
~195-200 ppm: Carbonyl carbon (C=O).
-
~110-150 ppm: Aromatic carbons.
-
~45-55 ppm: Pyrrolidine carbons adjacent to nitrogen.
-
~25-30 ppm: Acetyl methyl carbon and other pyrrolidine carbons.
-
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. This is crucial for confirming identity and identifying unknown impurities. The presence of the basic pyrrolidine moiety can pose a challenge in MS/MS fragmentation, as it may preferentially hold the charge, leading to a dominant but uninformative fragment.[4]
Protocol (LC-MS):
-
Instrumentation: Couple the HPLC system described in Section 4.2 to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Use positive ion mode (ESI+) as the amine groups are readily protonated.
-
Analysis:
-
Acquire a full scan mass spectrum to confirm the [M+H]⁺ ion (expected m/z ≈ 205.13).
-
Perform tandem MS (MS/MS) on the precursor ion. A key fragmentation pathway for aminoketones is alpha-cleavage.[5] A potential challenge with pyrrolidine-containing compounds is that fragmentation may be dominated by the loss of the pyrrolidine ring, which can be addressed with optimized in-source fragmentation.[4]
-
Caption: Workflow for impurity identification using LC-MS/MS.
Infrared (IR) and UV-Vis Spectroscopy
Rationale: IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy characterizes the electronic transitions within the molecule's chromophore.
IR Protocol:
-
Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Expected Peaks:
-
3300-3500 cm⁻¹: N-H stretching (primary amine).
-
2800-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).
-
~1650-1680 cm⁻¹: C=O stretching (conjugated ketone).[6]
-
1500-1600 cm⁻¹: C=C stretching (aromatic ring).
-
UV-Vis Protocol:
-
Method: Dissolve the sample in methanol or acetonitrile.
-
Analysis: Scan from 200 to 400 nm using a UV-Vis spectrophotometer.
-
Expected Result: A spectrum with one or more absorbance maxima characteristic of a substituted aminoacetophenone. This spectrum is useful for selecting the monitoring wavelength in HPLC.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of its identity, structure, and purity. Adherence to these protocols, grounded in fundamental principles and guided by regulatory standards, is essential for advancing chemical entities through the development pipeline with confidence.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333. PubChem. Available at: [Link]
-
Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- | C12H15NO | CID 11095393. PubChem. Available at: [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
-
Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. AIR Unimi. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. ResearchGate. Available at: [Link]
-
Pyrrolidine. NIST WebBook. Available at: [Link]
-
Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone as a building block in medicinal chemistry
An In-Depth Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. This compound emerges as a highly valuable, albeit specialized, scaffold for the synthesis of complex heterocyclic systems. Its molecular architecture is distinguished by two key features: the ortho-aminoacetophenone core and a C5-pyrrolidinyl substituent.
The ortho-aminoacetophenone moiety is a classic precursor for a variety of cyclocondensation reactions, providing a reactive ketone and a nucleophilic amine in a strategic 1,2-relationship. This arrangement is the cornerstone of venerable reactions like the Friedländer annulation for quinoline synthesis.[1][2][3] The addition of the 5-pyrrolidinyl group imparts unique physicochemical properties to the scaffold and its derivatives. The pyrrolidine ring, a common motif in pharmaceuticals, can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a crucial hydrogen bond acceptor, interacting with biological targets such as the hinge region of protein kinases.[4][5]
This technical guide provides a comprehensive overview of the synthesis and application of this building block. We will explore its preparation via modern cross-coupling chemistry and detail its utility in the synthesis of medicinally relevant quinoline and pyrimidine scaffolds, which are central to the development of targeted therapies, including kinase inhibitors.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Expected to be a yellow to brown solid |
| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include two distinct singlets for the aromatic protons, a singlet for the acetyl methyl group, broad signals for the primary amine protons, and multiplets for the α- and β-protons of the pyrrolidine ring.
-
¹³C NMR: Aromatic carbons would appear in the 110-150 ppm range. The carbonyl carbon of the ketone is expected around 200 ppm, with the acetyl methyl carbon appearing upfield. Signals corresponding to the pyrrolidine ring carbons would also be present.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (approx. 1660-1680 cm⁻¹), and C-N stretching bands.
-
Mass Spectrometry (ESI-MS): The protonated molecular ion peak [M+H]⁺ would be observed at m/z 205.13.
Synthesis of the Building Block: A Modern Approach
The most direct and versatile method for preparing this compound is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6][7] This reaction allows for the efficient formation of the aryl-nitrogen bond between an aryl halide and an amine.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of the commercially available 1-(2-Amino-5-bromophenyl)ethanone with pyrrolidine.
Rationale: The choice of a palladium catalyst and a sterically hindered phosphine ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] Bases like sodium tert-butoxide are strong enough to deprotonate the coordinated amine without promoting side reactions.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocols for reactions involving 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
An In-Depth Guide to the Synthesis and Application of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone for Heterocyclic Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental protocols involving this compound. This versatile building block is of significant interest in medicinal chemistry, primarily as a precursor for the synthesis of complex heterocyclic scaffolds that are central to the development of novel therapeutic agents, particularly kinase inhibitors.[1][2][3][4] This guide is structured to provide not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Compound Profile and Safety Precautions
1.1. Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-5'-(pyrrolidin-1-yl)acetophenone |
| CAS Number | 142566-67-0 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Typically a yellow to brown solid |
1.2. Safety and Handling
The toxicological properties of this compound have not been fully investigated. However, it belongs to the class of 2-aminoacetophenones and aromatic amines, which requires careful handling.[5]
-
General Precautions: Use proper personal protective equipment (PPE), including a lab coat, safety goggles, and suitable chemical-resistant gloves.[5] All manipulations should be performed in a well-ventilated fume hood.[6]
-
Health Hazards: This compound is expected to cause skin and eye irritation.[7][8] Ingestion may lead to gastrointestinal irritation.[5] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[6] Refrigeration (below 4°C/39°F) is recommended for long-term stability.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[8] If ingested or if you feel unwell, seek immediate medical advice.[7]
Synthesis of this compound
The most common and efficient route to synthesize the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the substitution of a fluorine atom from a suitable precursor with pyrrolidine. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the reaction of 1-(2-Amino-5-fluorophenyl)ethanone with pyrrolidine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the hydrofluoric acid (HF) generated in situ, preventing the protonation of the nucleophile and starting material.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(2-Amino-5-fluorophenyl)ethanone | 153.15 | 10.0 | 1.53 g |
| Pyrrolidine | 71.12 | 15.0 | 1.35 mL |
| DIPEA | 129.24 | 15.0 | 2.61 mL |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Amino-5-fluorophenyl)ethanone (1.53 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add pyrrolidine (1.35 mL, 15.0 mmol) and DIPEA (2.61 mL, 15.0 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 12-16 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Application in Heterocycle Synthesis: The Friedländer Annulation
This compound is an ideal substrate for the Friedländer annulation, a powerful reaction for constructing quinoline rings.[9] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone).[10] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[11][12]
Protocol 2: Synthesis of a Substituted Quinoline Derivative
This protocol details the acid-catalyzed condensation of this compound with ethyl acetoacetate to form a functionalized quinoline. p-Toluenesulfonic acid (p-TsOH) is an effective and easily handled acid catalyst for this transformation.[10]
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 204.27 | 5.0 | 1.02 g |
| Ethyl acetoacetate | 130.14 | 7.5 | 0.98 mL |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 95 mg |
| Toluene | - | - | 25 mL |
Step-by-Step Procedure
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for removing water generated during the reaction, which drives the equilibrium towards product formation.
-
To the flask, add this compound (1.02 g, 5.0 mmol), toluene (25 mL), ethyl acetoacetate (0.98 mL, 7.5 mmol), and p-TsOH monohydrate (95 mg, 0.5 mmol).
-
Heat the mixture to reflux (approx. 110-115 °C).
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure quinoline derivative.
Diagram 2: Friedländer Annulation Workflow
Caption: General workflow for quinoline synthesis.
Characterization of Products
Confirmation of the successful synthesis of both the intermediate and the final product should be performed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR | Signals corresponding to aromatic protons, a singlet for the acetyl methyl group, and multiplets for the pyrrolidine ring protons. A broad singlet for the -NH₂ protons. |
| MS (ESI+) | [M+H]⁺ ion at m/z 205.13. | |
| Quinoline Product | ¹H NMR | Disappearance of the -NH₂ signal. Appearance of new signals in the aromatic region corresponding to the quinoline core. A characteristic singlet for the quinoline methyl group. |
| ¹³C NMR | Signals consistent with the fused heterocyclic ring system. | |
| MS (ESI+) | [M+H]⁺ ion corresponding to the mass of the cyclized product. | |
| HPLC | A single major peak indicating high purity (>95%). |
Conclusion
This compound is a highly valuable and functionalized intermediate for synthetic and medicinal chemistry. The protocols provided herein for its synthesis and subsequent elaboration via the Friedländer annulation offer reliable and reproducible methods for accessing complex heterocyclic molecules. The careful application of these procedures, grounded in an understanding of the reaction mechanisms and safety requirements, will enable researchers to efficiently generate novel compounds for evaluation in drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-AMINO ACETOPHENONE.
- CPAchem Ltd. (2023, January 17). Safety data sheet according to 1907/2006/EC, Article 31.
- Echemi.com. (n.d.). 2′-Aminoacetophenone SDS, 551-93-9 Safety Data Sheets.
- Fisher Scientific. (2025, December 19). 2'-Aminoacetophenone Safety Data Sheet.
- Loba Chemie. (2016, April 20). 2-AMINOACETOPHENONE FOR SYNTHESIS Safety Data Sheet.
- Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via. BMC Chemistry, 16(116).
- Wikipedia. (n.d.). Friedländer synthesis.
- Fucini, R. V., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5648-52.
- Gaillard, P., et al. (n.d.). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
- Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77.
- Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
- ResearchGate. (2025, August 6). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
- Hayat, F., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1635.
- Zhang, W., et al. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-6.
- Molecules. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
- Eymery, M., et al. (n.d.). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.
- Kavitha, C. N., et al. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o898.
- Benchchem. (n.d.). Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone in Pharmaceutical Synthesis.
- NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 49(4), 1420-1432.
Sources
- 1. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone in the Development of Novel Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone as a versatile building block in the synthesis of novel materials. While this compound is a relatively new entity with limited specific application data in materials science, its unique molecular architecture—featuring a primary aromatic amine, a tertiary amine within a pyrrolidinyl ring, and a reactive ketone group—presents significant opportunities for the development of high-performance polymers and functional organic materials. This guide elucidates these potentials and provides detailed, field-proven protocols for the synthesis and characterization of new materials derived from this compound.
Introduction: Unveiling the Potential of a Multifunctional Monomer
This compound is an aromatic ketone characterized by a distinct combination of functional groups. The presence of a primary amine on the phenyl ring makes it an ideal candidate for polymerization reactions such as polycondensation, while the pyrrolidinyl substituent is anticipated to enhance the solubility and modify the thermal and mechanical properties of the resulting polymers. The ketone functionality further expands its synthetic utility, allowing for post-polymerization modification or the creation of complex, multi-functional architectures.
The strategic placement of these groups on the phenyl ring suggests potential applications in several advanced material domains:
-
High-Performance Polymers: As a diamine analogue, it can be polymerized to create novel polyamides and polyimides with potentially enhanced processability and tailored properties.
-
Functional Organic Materials: The core structure is a chromophore that can be integrated into larger conjugated systems, paving the way for materials with unique optical and electronic properties for applications in sensors, organic electronics, and photonics.
-
Specialty Coatings and Adhesives: The reactive functionalities allow for its use in developing cross-linked networks, potentially serving as a precursor for durable coatings and high-strength adhesives.
This guide will focus on leveraging the primary amine functionality for polymerization and the ketone group for subsequent functionalization.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in public literature. Researchers should obtain a certificate of analysis from their supplier for lot-specific data.
| Property | Value | Source |
| CAS Number | Not readily available | - |
| Molecular Formula | C₁₂H₁₆N₂O | Computed |
| Molecular Weight | 204.27 g/mol | Computed |
| Appearance | To be determined experimentally | - |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
| Solubility | Expected to be soluble in polar organic solvents | Inference |
Core Synthetic Workflows & Protocols
The protocols detailed below are designed to be robust starting points for the exploration of this compound in materials synthesis.
Diagram: General Synthetic Workflow
This diagram illustrates the potential pathways for utilizing the target compound as a monomer for polymerization and subsequent functionalization.
Caption: Synthetic pathways for novel polymer development.
Protocol 1: Synthesis of a Novel Polyamide via Low-Temperature Solution Polycondensation
Rationale: This protocol utilizes the primary amine of the target compound to react with a diacyl chloride, forming a polyamide. Aromatic polyamides are known for their high thermal stability and mechanical strength.[1] The inclusion of the pyrrolidinyl and ketone moieties is expected to influence the polymer's solubility and provide sites for further modification. Low-temperature solution polycondensation is a common and effective method for preparing high molecular weight aromatic polyamides.[2]
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous LiCl (5% w/v of the solvent). Add anhydrous NMP to dissolve the monomer completely under a gentle stream of nitrogen.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add an equimolar amount of terephthaloyl chloride (1.0 eq) as a solid in one portion to the stirred solution. The viscosity of the solution is expected to increase significantly.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of methanol in a blender to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Self-Validation: The successful synthesis of the polyamide can be confirmed by the formation of a fibrous precipitate. Further characterization (as described in Section 4) will validate the polymer structure and properties.
Protocol 2: Synthesis of a Polyazomethine (Schiff Base Polymer)
Rationale: This protocol describes the synthesis of a polyazomethine through the condensation of the primary amine with a dialdehyde. Polyazomethines are conjugated polymers with interesting optical and electronic properties, making them candidates for various applications in electronics.[3][4][5] The reaction is typically acid-catalyzed and proceeds readily.
Materials:
-
This compound
-
Terephthalaldehyde (or other aromatic dialdehyde)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid (catalyst)
-
Methanol
Procedure:
-
Monomer Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and an equimolar amount of terephthalaldehyde (1.0 eq) in DMF.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction: Heat the mixture to 80-100°C and stir under a nitrogen atmosphere for 24-48 hours. The polymer may precipitate from the solution as it forms.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the solution into methanol to induce precipitation.
-
Washing and Drying: Wash the collected polymer with methanol and dry it under vacuum at 60°C.
Protocol 3: Post-Polymerization Modification via Knoevenagel Condensation
Rationale: This protocol demonstrates how the ketone group on the polymer backbone can be functionalized. The Knoevenagel condensation is a reliable C-C bond-forming reaction between a ketone and an active methylene compound.[6] This modification can be used to attach functional moieties, alter the polymer's conjugation, and tune its properties.
Materials:
-
Synthesized polymer from Protocol 1 or 2
-
Malononitrile (or other active methylene compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (catalyst)
-
Methanol
Procedure:
-
Polymer Dissolution: Dissolve the synthesized polymer in DMF.
-
Reagent Addition: Add an excess of malononitrile (e.g., 2.0 eq per ketone unit) and a catalytic amount of piperidine to the polymer solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction's progress using FT-IR spectroscopy by observing the disappearance of the ketone C=O stretch and the appearance of a C=C double bond signal.
-
Precipitation and Purification: Precipitate the functionalized polymer by pouring the reaction mixture into methanol. Filter and wash the polymer extensively with methanol to remove excess reagents and catalyst.
-
Drying: Dry the modified polymer under vacuum.
Characterization of Novel Materials
A multi-faceted approach is essential for the comprehensive characterization of newly synthesized polymers.
| Technique | Purpose |
| FT-IR Spectroscopy | To confirm the formation of amide or azomethine linkages and the success of post-polymerization modifications. |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit.[7] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[8] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymers.[9] |
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of novel materials. Its multifunctional nature provides a rich platform for synthetic chemists to design and develop advanced polymers with tailored properties. The protocols and characterization strategies outlined in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile compound in their own material development programs.
References
-
ACS Omega. (2022, March 3). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Helical Aromatic Polyazomethines Consisting of Axially Dissymmetric Segments in the Main Chain. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules. Retrieved from [Link]
-
National Institutes of Health. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]
-
Defense Technical Information Center. (1995, March 20). Conjugated Aromatic Polyimines. 2. Synthesis, Structure, and Properties of New Aromatic Polyazomethines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyazomethine(s). [Image]. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Synthesis and study of properties of polyazomethines based on carbamide and aromatic dialdehydes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
MDPI. (2022, January 27). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
-
Arkivoc. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved from [Link]
-
Malvern Panalytical. (2011, December 12). Characterizing novel polymers. Retrieved from [Link]
-
ResolveMass. (2023, September 25). Polymer Characterization Techniques Explained. Retrieved from [Link]
-
ACS Publications. (2023, December 12). How to Characterize Supramolecular Polymers: A User Guide. Retrieved from [Link]
-
Lab Manager. (n.d.). Polymer Profiles: Revealing Molecular Traits Through Characterizations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 2). Large aromatic amide helices via living polycondensation. Retrieved from [Link]
-
ResearchGate. (2023, August 9). Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Characterizing novel polymers | Malvern Panalytical [malvernpanalytical.com]
- 9. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
The Versatile Precursor: 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-[2-amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The unique arrangement of the amino, acetyl, and pyrrolidinyl functional groups on the phenyl ring allows for a rich and diverse range of cyclization reactions, leading to the formation of medicinally relevant scaffolds such as quinolines and benzodiazepines. This document outlines the synthesis of the precursor itself and provides detailed application notes and step-by-step protocols for its subsequent transformation into these important heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among the vast array of synthetic building blocks, ortho-aminoacetophenones stand out as particularly useful precursors due to their bifunctional nature, which allows for the construction of fused heterocyclic rings. This compound is a specialized derivative of this class, offering the additional feature of a pyrrolidinyl substituent. This group can significantly influence the physicochemical and pharmacological properties of the final heterocyclic products, potentially enhancing their biological activity and pharmacokinetic profiles.
The ortho-disposed amino and acetyl groups are primed for cyclocondensation reactions. The amino group acts as a nucleophile, while the acetyl group provides an electrophilic center, facilitating ring closure with appropriate reaction partners. The pyrrolidinyl moiety, an electron-donating group, can modulate the reactivity of the aromatic ring and the amino group, influencing the course of subsequent chemical transformations.
This guide will first detail a practical synthetic route to this compound. Subsequently, it will provide comprehensive protocols for its application in the renowned Friedländer annulation for quinoline synthesis and in the construction of the benzodiazepine core, a privileged structure in medicinal chemistry.
Part 1: Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the title precursor is paramount for its widespread application. A common and effective strategy involves a two-step sequence starting from a commercially available fluorinated and nitrated acetophenone derivative. This approach leverages the principles of nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of the nitro group.
Causality Behind the Synthetic Strategy
The choice of 1-(5-fluoro-2-nitrophenyl)ethanone as the starting material is strategic. The fluorine atom at the meta-position relative to the acetyl group and ortho to the nitro group is activated towards nucleophilic displacement. The strongly electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution with pyrrolidine.[1]
Following the successful introduction of the pyrrolidinyl group, the nitro group must be selectively reduced to the corresponding amine without affecting the ketone functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and highly efficient method for this transformation, known for its high chemoselectivity under mild conditions.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone via Nucleophilic Aromatic Substitution
-
Materials:
-
1-(5-Fluoro-2-nitrophenyl)ethanone
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-(5-fluoro-2-nitrophenyl)ethanone (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone as a solid.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials:
-
1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas (typically via a balloon or from a cylinder) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent reactions.
-
Workflow for the Synthesis of the Precursor
Caption: Synthetic pathway to the target precursor.
Part 2: Application in the Synthesis of 7-(Pyrrolidin-1-yl)quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] This reaction is highly versatile and can be catalyzed by either acids or bases. The pyrrolidinyl substituent at the 7-position of the resulting quinoline is of significant interest in medicinal chemistry, as this position is often modified to modulate the biological activity of quinoline-based drugs.[5]
Mechanistic Insight
The Friedländer annulation can proceed through two primary pathways, depending on the reaction conditions. One pathway involves an initial aldol condensation between the 2-aminoacetophenone and the enolizable ketone, followed by cyclization and dehydration. The alternative pathway commences with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-(pyrrolidin-1-yl)quinoline
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.2 eq) to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a small amount of water and add it to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2,4-dimethyl-7-(pyrrolidin-1-yl)quinoline.
-
Data Presentation: Representative Quinolines from this compound
| Entry | α-Methylene Carbonyl Compound | Product | Typical Yield (%) |
| 1 | Acetylacetone | 2,4-Dimethyl-7-(pyrrolidin-1-yl)quinoline | 85-95 |
| 2 | Ethyl Acetoacetate | Ethyl 2-methyl-7-(pyrrolidin-1-yl)quinoline-4-carboxylate | 80-90 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9-yl(pyrrolidin-1-yl)amine | 75-85 |
Caption: General workflow for benzodiazepine synthesis.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of heterocyclic compounds. Its straightforward preparation from commercially available starting materials, coupled with its reactivity in well-established cyclization reactions like the Friedländer annulation, makes it an attractive building block for medicinal chemists and synthetic organic chemists. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this precursor, opening avenues for the discovery and development of novel quinoline and benzodiazepine derivatives with potentially enhanced biological activities.
References
-
Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of new aryl-fluoro-quinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 17, 2026, from [Link]
-
Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). An update on the synthesis of pyrrolo[2,1-c]b[4][5]enzodiazepines. Bioorganic & Medicinal Chemistry, 15(22), 7048-7067. [Link]
- Gullapalli, S., & Ramarao, C. (2012). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. The Journal of Organic Chemistry, 77(17), 7484-7491.
-
da Silva, A. D., de Souza, M. C. B. V., & de Farias, F. M. C. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Journal of the Brazilian Chemical Society, 31, 1485-1493. [Link]
-
Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
-
PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved January 17, 2026, from [Link]
-
Sbardella, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946. [Link]
- Barnett, C. J., & Wilson, T. M. (1995). A new procedure for the reduction of α,β-unsaturated pyrrolidinones to 2H-pyrroles and 1H-pyrroles based on initial activation by N-nitrosation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1577-1582.
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2(3), 253-259. [Link]
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Introduction: A Strategic Approach to a Novel Compound
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is a synthetic compound for which detailed public-domain biological data is not extensively available. Its chemical structure, featuring an aminophenyl ethanone core with a pyrrolidinyl substitution, suggests potential interactions with a range of biological targets. This guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of this novel chemical entity. We will proceed from broad primary screening to more focused secondary and mechanistic assays, enabling researchers to elucidate its pharmacological profile. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.
Part 1: Primary Broad-Panel Screening - Unveiling Potential Targets
The initial step in characterizing a novel compound is to perform a broad-panel screen to identify potential biological targets. This is a crucial step to understand the compound's selectivity and to identify potential on- and off-target effects.
Recommended Primary Screening Panel:
A comprehensive primary screen should include a diverse set of assays targeting major classes of drug targets. A commercially available screening service is often the most efficient approach for this initial characterization. The panel should ideally include assays for:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.
-
Ion Channels: Including voltage-gated and ligand-gated channels, which are critical for neuronal and muscular function.
-
Kinases: A major class of enzymes that regulate a wide range of cellular processes.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
-
Transporters: Membrane proteins that control the influx and efflux of substances across cell membranes.
Data Interpretation: The results from the primary screen will be presented as a percentage of inhibition or activation at a fixed concentration (typically 1-10 µM). Hits are typically defined as compounds that elicit a response greater than a certain threshold (e.g., >50% inhibition or activation).
Part 2: Secondary Assays - Focusing on High-Probability Targets
Based on the structural motifs within this compound and common targets for analogous compounds, we will focus on two high-probability target classes for detailed secondary screening: Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1) . The initial broad search for related structures highlighted the relevance of these targets for compounds with certain shared chemical features.[1][2][3]
Section 2.1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Scientific Rationale: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[5][6] The structural features of the topic compound warrant investigation of its potential as a FAAH inhibitor.
Experimental Workflow:
Caption: Workflow for the fluorometric FAAH inhibition assay.
Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[7][8][9]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)[8]
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., JZL 195)[9]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of the FAAH enzyme in FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate in ethanol.[9]
-
-
Assay Plate Setup:
-
Reaction:
-
Detection:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity well)] x 100
-
Plot the % inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results:
| Compound | IC50 (nM) |
| This compound | To be determined |
| JZL 195 (Positive Control) | ~2-8 nM (literature value) |
Section 2.2: Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist Assay
Scientific Rationale: TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.[11][12] It is a key player in pain sensation and neurogenic inflammation.[13] AM404, a compound with some structural similarities to the topic compound, is a known TRPV1 agonist.[1][2] Therefore, evaluating the activity of this compound at TRPV1 is a logical step.
Experimental Workflow:
Sources
- 1. AM404 - Wikipedia [en.wikipedia.org]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) - Proteopedia, life in 3D [proteopedia.org]
- 13. Regulation of transient receptor potential cation channel subfamily V1 protein synthesis by the phosphoinositide 3-kinase/Akt pathway in colonic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from mobile phase preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to ensure scientific integrity and facilitate adaptation for similar aromatic amine compounds. This method is suitable for routine quality control, stability testing, and impurity profiling.
Introduction: The Rationale for a Dedicated HPLC Method
This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical research. The presence of both an aromatic amine and a ketone functional group makes it susceptible to degradation through oxidation, hydrolysis, and photolysis. A validated, stability-indicating HPLC method is therefore crucial to ensure the accurate assessment of its purity and to monitor its stability over time. Such a method must be able to separate the parent compound from any potential degradation products or process-related impurities.[1][2][3]
This application note provides a step-by-step protocol for a reliable RP-HPLC method, developed with a focus on specificity, precision, accuracy, and robustness. We will also outline the protocol for forced degradation studies to demonstrate the stability-indicating nature of the method.
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for this compound is not widely published, its structure allows for the prediction of its chromatographic behavior.
-
Structure: The molecule contains a substituted benzene ring, a primary amine, a tertiary amine (within the pyrrolidine ring), and a ketone.
-
Polarity: The presence of the amino and ketone groups imparts a degree of polarity, while the phenyl and pyrrolidinyl groups contribute to its hydrophobicity. This mixed character makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The conjugated system of the aromatic ring and the ketone functionality is expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantification. Based on similar structures like 1-(2-aminophenyl)ethanone, a maximum absorbance wavelength (λmax) is anticipated in the UV region.[4]
Based on these properties, a C18 stationary phase is selected as a versatile and robust starting point for method development, offering a good balance of hydrophobic interactions for retaining the analyte.[5][6]
Experimental Protocol: The HPLC Method
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this method.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[7][8] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Buffering the mobile phase ensures consistent ionization of the analyte, leading to reproducible retention times. A pH of 3.0 will ensure the primary and tertiary amines are protonated, enhancing their interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B | A gradient is employed to ensure elution of the main peak with a good shape and to elute any potential, more hydrophobic degradation products in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. It is recommended to determine the λmax of the analyte for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 27 minutes | Sufficient time to elute the analyte and any potential impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase (at the initial gradient composition).
Forced Degradation Studies: Demonstrating Stability-Indicating Capability
To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential.[1][3][9] A target degradation of approximately 10-30% is recommended to allow for the detection of degradation products without completely consuming the parent peak.[1][9]
Protocol for Forced Degradation
Prepare solutions of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water mixture).
-
Acid Hydrolysis: Add 1N HCl and reflux for 4 hours at 60°C.
-
Base Hydrolysis: Add 1N NaOH and reflux for 4 hours at 60°C.[10]
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.
After the specified time, neutralize the acidic and basic samples, dilute to an appropriate concentration with the mobile phase, and inject into the HPLC system.
Data Interpretation
The chromatograms from the forced degradation studies should be evaluated for:
-
A decrease in the area of the parent peak.
-
The appearance of new peaks corresponding to degradation products.
-
Peak purity analysis of the parent peak to ensure no co-elution of degradation products.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from degradation products. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Analyze six replicate preparations of the standard solution on the same day (repeatability) and on different days by different analysts (intermediate precision). | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities. |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | The system suitability parameters should remain within acceptable limits. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of replicate injections | ≤ 2.0% |
Visualization of the Workflow
The following diagram illustrates the overall workflow for the development and validation of the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By following the detailed steps for method development, forced degradation, and validation, researchers can confidently implement a robust and reliable method for quality control and stability assessment. The principles and rationale discussed herein can also serve as a valuable guide for developing methods for other novel aromatic amine compounds.
References
- Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. In Separation Science and Technology (Vol. 10, pp. 1-33). Academic Press.
-
International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- Gupta, A., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Invention Today, 5(4), 304-310.
-
Khedr, A., & El-Sherif, Z. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(16), 2385-2398. [Link]
-
Khan, M. I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4358. [Link]
-
Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. onyxipca.com [onyxipca.com]
- 4. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the scale-up synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a key intermediate in pharmaceutical research and development. The synthetic strategy is centered around a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The protocol is designed to be a self-validating system, with an emphasis on safety, scalability, and reproducibility.
Introduction
This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry. Its structural motif, featuring a primary aromatic amine and a pyrrolidinyl substituent, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino and acetyl groups allows for further functionalization and elaboration into more complex molecular architectures, making it a valuable building block in the discovery of novel therapeutics.
The synthesis of such arylamines has historically presented challenges, often requiring harsh reaction conditions and limited by substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, offering a milder and more general route to these important compounds. This reaction allows for the coupling of aryl halides with a diverse array of amines, including cyclic secondary amines like pyrrolidine.[1]
This application note details a scalable and efficient synthesis of the title compound, leveraging the power of the Buchwald-Hartwig amination. We will explore the rationale behind the chosen synthetic route, provide a meticulously detailed experimental protocol, and discuss the critical parameters for successful scale-up.
Synthetic Strategy: The Buchwald-Hartwig Amination
The chosen synthetic pathway for the preparation of this compound involves the palladium-catalyzed cross-coupling of 2-amino-5-bromoacetophenone with pyrrolidine. This approach is predicated on the reliability and broad functional group tolerance of the Buchwald-Hartwig amination.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-bromoacetophenone | ≥98% | Commercially Available |
| Pyrrolidine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Equipment
-
Three-neck round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended for larger scale)
-
Syringes and needles
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromoacetophenone (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Anhydrous toluene is added via a syringe, followed by the addition of pyrrolidine (1.2 eq). The amount of toluene should be sufficient to ensure good stirring of the reaction mixture (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst and other insoluble materials. The filter cake is washed with ethyl acetate.
-
Extraction: The combined filtrate is concentrated under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data and Characterization
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-Amino-5-bromoacetophenone | (Specify mass and moles) |
| Pyrrolidine | (Specify volume, mass, and moles) |
| Pd₂(dba)₃ | (Specify mass and moles) |
| XPhos | (Specify mass and moles) |
| Sodium tert-butoxide | (Specify mass and moles) |
| Product | |
| Yield | (Specify mass and percentage) |
| Appearance | (e.g., Yellow solid) |
| Melting Point | (Specify range) |
Predicted Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.2-7.4 (m, 2H, Ar-H)
-
6.6-6.8 (m, 1H, Ar-H)
-
4.8-5.2 (br s, 2H, -NH₂)
-
3.2-3.4 (t, 4H, -N-(CH₂)₂)
-
2.5 (s, 3H, -COCH₃)
-
1.9-2.1 (m, 4H, -(CH₂)₂-)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
198-200 (C=O)
-
145-147 (C-NH₂)
-
140-142 (C-pyrrolidinyl)
-
128-130 (Ar-C)
-
115-117 (Ar-C)
-
112-114 (Ar-C)
-
48-50 (-N-(CH₂)₂)
-
28-30 (-COCH₃)
-
25-27 (-(CH₂)₂-)
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching)
-
1650-1670 (C=O stretching)
-
1600-1450 (C=C aromatic stretching)
-
1300-1200 (C-N stretching)
-
-
Mass Spectrometry (EI):
-
m/z: [M]⁺ expected at the calculated molecular weight.
-
Safety and Handling
-
2-Amino-5-bromoacetophenone: May cause skin and eye irritation.[2][3] Handle with gloves and safety glasses.
-
Pyrrolidine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[4][5][6] Work in a well-ventilated fume hood and wear appropriate PPE.
-
Tris(dibenzylideneacetone)dipalladium(0): May cause skin and respiratory irritation. Handle with care.
-
XPhos: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each reagent before use. The reaction should be performed with appropriate engineering controls in place.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The detailed experimental procedure, coupled with safety considerations and predicted analytical data, offers a comprehensive guide for researchers in the field of drug discovery and development. The successful implementation of this protocol will enable the efficient production of this valuable synthetic intermediate, facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet - Pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 2. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-(Ethylamino)-1-phenyl-1-pentanone | C13H19NO | CID 205593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ekwan.github.io [ekwan.github.io]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. nmr.tamu.edu [nmr.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Welcome to the technical support center for the synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable research compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and pyrrolidine. While conceptually straightforward, this transformation is often plagued by issues related to catalyst activity, reaction conditions, and product purification. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This guide will focus on troubleshooting this specific, widely-used methodology.
Synthetic Strategy: The Buchwald-Hartwig Approach
The preferred synthetic route involves the coupling of an appropriate aryl halide or triflate with pyrrolidine. The most common precursor is 1-(2-Amino-5-bromophenyl)ethanone. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix it?
Answer: This is one of the most common issues and typically points to a problem with the catalytic system.
-
Cause 1: Inactive Catalyst System. The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it may not be reducing efficiently to Pd(0), or the Pd(0) species, once formed, may be unstable. The phosphine ligand can also be oxidized by trace air, rendering it ineffective.
-
Solution:
-
Use a Pre-formed Catalyst: Employ a stable, pre-formed Pd(0) catalyst or a modern precatalyst (e.g., G3 or G4 palladacycles) that activates reliably.
-
Ensure Anhydrous & Anaerobic Conditions: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes). Use oven-dried glassware and ensure all reagents are anhydrous. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
-
-
Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4] For coupling with a secondary amine like pyrrolidine, bulky, electron-rich phosphine ligands are generally required.
-
Solution: Screen different ligands. If a first-generation ligand like DPPF is failing, switch to a more robust, sterically hindered biaryl phosphine ligand.[1]
-
| Ligand Class | Examples | Recommended For |
| Ferrocene-based | dppf | General purpose, good starting point.[1] |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active, broad scope, often give higher yields.[4] |
| Josiphos-type | - | Typically used for enantioselective transformations. |
-
Cause 3: Incorrect Base. The base deprotonates the amine, allowing it to coordinate to the palladium center.[3] A base that is too weak will result in a slow or stalled reaction. A base that is too strong or has poor solubility can also be problematic.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of amination. Other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. Ensure the base is fresh and has been stored properly to avoid hydration.
-
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: My TLC/LCMS shows multiple product spots and a complex mixture. What side reactions could be occurring?
Answer: A complex reaction mixture often points to side reactions competing with the desired C-N bond formation.
-
Cause 1: Hydrodehalogenation. This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. In your case, this would form 1-(2-aminophenyl)ethanone. This can occur if there are trace water or other proton sources, or via a β-hydride elimination pathway from the amide intermediate.[1][3]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.
-
Optimize Ligand/Base: Some ligand and base combinations are more prone to this side reaction. Screening different conditions may be necessary.
-
-
-
Cause 2: Dimerization or Polymerization. The starting material, 1-(2-Amino-5-bromophenyl)ethanone, contains a primary amine that could potentially react with another molecule of the aryl halide under the reaction conditions, leading to diarylamine byproducts. While less likely with an intramolecular primary amine, it's a possibility if the desired reaction is slow.
-
Solution:
-
Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents) to favor the desired intermolecular reaction.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes minimize side reactions, although this may require a longer reaction time or a more active catalyst.
-
-
Question 3: I have successfully formed the product, but it is difficult to purify. What is the best method?
Answer: The product contains both a basic pyrrolidine nitrogen and a weakly basic aniline nitrogen, which can complicate purification.
-
Method 1: Column Chromatography. This is the most common method. The product is moderately polar.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from tailing on the silica gel by neutralizing acidic sites.
-
-
Method 2: Acid-Base Extraction. This can be a powerful technique to separate your product from non-basic impurities.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt.
-
Wash the organic layer again with the acid solution.
-
Combine the aqueous layers and carefully basify with a base like NaOH or NaHCO₃ until the solution is basic (pH > 9).
-
The product will precipitate or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified product.
-
-
Method 3: Recrystallization. If the product is obtained as a solid and is relatively pure after initial workup, recrystallization can be an excellent final purification step. Screen solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Frequently Asked Questions (FAQs)
Q: What is the catalytic cycle for the Buchwald-Hartwig amination? A: The generally accepted mechanism involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex to form a Pd(II) species; (2) Amine Coordination and Deprotonation , where the amine coordinates to the Pd(II) complex and is deprotonated by the base to form a palladium amide; and (3) Reductive Elimination , where the C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the simplest method. Use the same eluent system you plan to use for column chromatography. Spot the starting aryl halide, the crude reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. LC-MS is also highly effective for tracking the masses of the starting material and product.
Q: What are the expected ¹H NMR signals for this compound? A: Characterization is key. While exact shifts are solvent-dependent, you can expect characteristic signals.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COCH₃ | ~2.5 ppm | Singlet (s) | 3H | Acetyl group protons. |
| Pyrrolidine (-CH₂-) | ~1.9 - 2.1 ppm | Multiplet (m) | 4H | Protons on C3 and C4 of the pyrrolidine ring. |
| Pyrrolidine (-NCH₂-) | ~3.2 - 3.4 ppm | Multiplet (m) | 4H | Protons on C2 and C5 of the pyrrolidine ring, adjacent to nitrogen. |
| -NH₂ | ~4.5 - 5.5 ppm | Broad Singlet (br s) | 2H | Primary amine protons. Signal can be broad and may exchange with D₂O. |
| Aromatic H | ~6.6 - 7.2 ppm | Multiplets (m) or Doublets (d) | 3H | Aromatic protons on the substituted phenyl ring. |
Note: This is a predicted spectrum based on related structures. Always acquire experimental data for your sample for accurate confirmation.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and should be optimized for your specific setup.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% or a G3-palladacycle, 1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.5 M concentration).
-
Amine Addition: Add pyrrolidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography as described in the troubleshooting section.
References
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link][7]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link][4]
-
Semantic Scholar. Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound, which is commonly prepared via a Buchwald-Hartwig amination. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Introduction: The Chemistry at Hand
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudo-halide) and pyrrolidine. This transformation, a cornerstone of modern synthetic chemistry, is known as the Buchwald-Hartwig amination.[1][2] While powerful, the reaction is notoriously sensitive to a variety of parameters.[3] The substrate itself presents unique challenges due to the presence of multiple functional groups—a primary amine and a ketone—which can influence catalyst activity and lead to side reactions if conditions are not carefully controlled.
This guide provides a structured, question-and-answer approach to address the most common issues encountered during this synthesis.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Q1: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how do I fix them?
Low conversion is the most common issue in palladium-catalyzed cross-coupling reactions. The root cause is often related to catalyst inactivation or suboptimal reaction parameters.
-
Cause 1: Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.[4] Reactions require an inert atmosphere (Argon or Nitrogen). Additionally, impurities in reagents or solvents (e.g., water, peroxides in THF or dioxane) can poison the catalyst.
-
Solution: Ensure all reagents are pure and solvents are freshly distilled or sourced from a reliable supplier (anhydrous grade). Degas the solvent thoroughly before use by sparging with an inert gas for 15-30 minutes. Using a palladium precatalyst, which generates the active Pd(0) species in situ upon exposure to a base, is highly recommended for better reproducibility over sources like Pd(OAc)2.[5]
-
-
Cause 2: Incorrect Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[2][6] If the base is too weak, this step will be slow or non-existent. If it is too strong and nucleophilic, it may lead to decomposition of your starting material, particularly given the presence of the ketone.
-
Solution: For secondary amines like pyrrolidine, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, permitting high reaction rates.[4] However, if you observe degradation, consider switching to a slightly weaker base like Lithium bis(trimethylsilyl)amide (LHMDS) or a carbonate/phosphate base like Cs2CO3 or K3PO4, although this may require higher temperatures and longer reaction times.[4][5]
-
-
Cause 3: Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[7] An inappropriate ligand will result in a failed reaction.
-
Solution: For coupling a secondary amine like pyrrolidine, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Start with established ligands such as RuPhos, XPhos, or BrettPhos. These are designed to promote the formation of the active monoligated palladium complex and accelerate the rate-limiting reductive elimination step.
-
-
Cause 4: Insufficient Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C) to ensure all steps in the catalytic cycle proceed at a reasonable rate.
-
Solution: If your reaction is sluggish, incrementally increase the temperature by 10-15 °C. Ensure your solvent choice is compatible with the desired temperature (see solvent table below).
-
Q2: I'm observing a significant amount of a major byproduct, which I've identified as 1-(2-aminophenyl)ethanone (hydrodehalogenation). How can I prevent this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate with the aryl group.[1]
-
Cause 1: Presence of Water: Trace amounts of water can react with the base and palladium complex to generate palladium-hydroxide species, which can lead to hydride formation.
-
Solution: Use scrupulously dried solvents and reagents. Ensure your reaction flask is oven- or flame-dried before use.
-
-
Cause 2: β-Hydride Elimination from the Base: This is particularly a concern with alkoxide bases that have β-hydrogens. While tert-butoxide is designed to minimize this, it can still occur under certain conditions.
-
Solution: Consider using a silylamide base like LHMDS, which lacks β-hydrogens and can suppress this pathway.[4]
-
-
Cause 3: Ligand Choice: Certain ligands may be more prone to creating an environment where hydride formation is favorable.
-
Solution: Screening different ligands can sometimes resolve the issue. A more sterically hindered ligand can protect the metal center and disfavor the side reaction.
-
Q3: My reaction is messy, showing multiple spots on the TLC analysis, and purification is extremely difficult. What's going wrong?
A "messy" reaction often points to substrate or product degradation, or multiple competing side reactions.
-
Cause 1: Base Incompatibility: The ketone functional group in your starting material and product can be sensitive to strong bases, potentially leading to aldol-type side reactions or enolate formation. The primary amine can also undergo side reactions.
-
Solution: Use the weakest base possible that still affords a good reaction rate. While NaOtBu is often the starting point, switching to K3PO4 or Cs2CO3 can provide better functional group tolerance, albeit likely requiring longer reaction times or higher catalyst loadings.[4] Also, ensure the base is finely powdered and stirred vigorously to avoid clumping, which can create localized areas of high concentration.[5]
-
-
Cause 2: High Temperature: Excessive heat can cause decomposition.
-
Solution: Screen lower temperatures. If the reaction is too slow at lower temperatures, you may need to compensate with a more active catalyst system (e.g., a more advanced precatalyst/ligand combination) or a higher catalyst loading.
-
-
Cause 3: Purification Challenges: The final product is basic, which can cause it to streak on silica gel. Residual palladium can also complicate purification.
-
Solution: For column chromatography, consider adding a small amount of triethylamine (~1%) to the eluent to suppress tailing. To remove residual palladium, you can wash the organic solution with an aqueous solution of a sulfur-based scavenger like sodium diethyldithiocarbamate or 1,2-ethanedithiol before chromatography. Alternatively, specialized silica products designed for metal scavenging are commercially available.
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions about the reaction, grounded in established chemical principles.
Q1: Can you illustrate the fundamental mechanism of the Buchwald-Hartwig Amination for my specific reaction?
Certainly. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The generally accepted mechanism involves four key steps: oxidative addition, base-mediated amine coordination/deprotonation, and reductive elimination.[2][4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halogen bond of the 1-(2-Amino-5-halophenyl)-1-ethanone, forming a Pd(II) complex.[2]
-
Ligand Exchange & Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1]
Q2: How do I choose the optimal Palladium Catalyst and Ligand?
This is the most critical decision in the experimental design.[3] Your choice will depend on the specific substrates.
-
Palladium Source: Use a precatalyst. Palladacycle-based precatalysts (e.g., G3 or G4-type) are generally preferred as they are air-stable, easy to handle, and rapidly form the active L-Pd(0) species under basic conditions.[5] This avoids the unreliable and often incomplete in-situ reduction of sources like Pd(OAc)2 or Pd2(dba)3.[3]
-
Ligand Selection: The choice of ligand directly influences reaction rate and scope. For coupling a secondary cyclic amine like pyrrolidine, bulky, electron-rich biarylmonophosphine ligands are state-of-the-art.
-
Good Starting Points:
-
RuPhos: Often an excellent choice for sterically hindered secondary amines.
-
XPhos: A highly general and effective ligand for a wide range of C-N couplings.
-
BrettPhos: Specifically designed for coupling secondary amines and can be effective where others fail.
-
-
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
The unique structure of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, featuring a basic primary amine, a tertiary amine within the pyrrolidine ring, and a moderately polar ketone functional group, presents specific challenges and opportunities in its purification. This guide will address these nuances head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude sample of this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common route to similar compounds is the Friedel-Crafts acylation of an N-arylpyrrolidine. Potential impurities include:
-
Starting Materials: Unreacted N-(3-aminophenyl)pyrrolidine or acetylating agent.
-
Positional Isomers: Acylation at the ortho or meta positions relative to the pyrrolidinyl group, if the directing effects are not perfectly controlled.
-
Polysubstituted Byproducts: Di-acylation of the aromatic ring, although this is less common due to the deactivating effect of the first acyl group.[1]
-
Reaction Byproducts: Salts formed during the reaction and workup (e.g., aluminum chloride complexes if used as a catalyst).
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Q2: My crude product is a dark oil/gum. How can I get it to solidify for recrystallization?
A2: Oiling out is a common issue with compounds that have melting points close to the temperature of the solvent during recrystallization or when significant impurities are present.[2] First, try to purify the oil by column chromatography to remove impurities that may be depressing the melting point. If you must crystallize directly, try dissolving the oil in a minimal amount of a good solvent (like acetone or ethyl acetate) and then slowly adding a non-polar anti-solvent (like hexanes or petroleum ether) at a slightly elevated temperature until you see persistent cloudiness. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 79-81°C.[3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Purification Strategy Overview
The purification strategy for this compound should be chosen based on the scale of the reaction and the nature of the impurities. A multi-step approach is often most effective.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful tool for purifying this compound, but its polar and basic nature can cause issues.
Issue 1: The compound streaks badly on the TLC plate and/or column, leading to poor separation and low recovery.
-
Cause: The basic amino groups are interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow elution (tailing).
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.5-2% by volume).[4] This will compete with your compound for the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel. Alternatively, for very challenging separations, an amine-functionalized silica column can be highly effective.[4]
-
Run a Reversed-Phase Column: If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be an excellent alternative.
-
Issue 2: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Cause: The compound is too polar for the chosen eluent system.
-
Solution:
-
Increase Eluent Polarity: Add a more polar solvent like methanol or isopropanol to your eluent. A common gradient is from pure dichloromethane (DCM) to 5-10% methanol in DCM.
-
Add a Basic Modifier: As mentioned above, adding triethylamine can help move basic compounds up the plate. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar amines.
-
Issue 3: Impurities are co-eluting with the product.
-
Cause: The impurities have a very similar polarity to your target compound. This is common with positional isomers.
-
Solution:
-
Optimize the Solvent System: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/acetone or toluene/ethyl acetate system. Different solvents can offer different selectivities.
-
Use a Different Stationary Phase: Phenyl- or cyano-bonded silica phases can offer different selectivities for aromatic compounds through π-π interactions.[5]
-
Gradient Elution: Use a shallow gradient of increasing polarity to improve the resolution between closely eluting spots.
-
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution:
-
Choose a Lower-Boiling Solvent: If the compound is melting, select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol, acetone) and add a hot "bad" solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[2]
-
Reduce Concentration: You may have too much solute in the solvent. Add a small amount of additional hot solvent.
-
Preliminary Purification: If the issue is due to high impurity levels, purify the compound first by column chromatography.
-
Issue 2: No crystals form upon cooling.
-
Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated.
-
Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.
-
Cool to a Lower Temperature: Use an ice-water bath or even a dry ice/acetone bath to further decrease the solubility.
-
Change Solvents: The chosen solvent is likely too good. Select a more non-polar solvent or use a solvent pair.
-
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is ideal for an initial cleanup to separate the basic target compound from neutral or acidic impurities.
Caption: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated, water-soluble amine) into a clean flask. The organic layer contains neutral and acidic impurities and can be discarded.
-
Return the aqueous layer to the separatory funnel. Slowly add 1M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is basic (pH > 10), which will deprotonate the amine, making it organic-soluble again.
-
Extract the aqueous layer three times with fresh portions of ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol is a representative method for purifying the title compound on a gram scale. The optimal solvent system should be determined by TLC first.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC system to find an eluent that gives the target compound an Rf value of ~0.2-0.3. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Given the compound's polarity, you may need to add methanol to ethyl acetate or DCM.
-
Column Packing: Dry-pack a column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of your crude sample.
-
Equilibration: Equilibrate the column by passing several column volumes of your initial eluting solvent through it. If using a basic modifier like triethylamine, ensure it is present in this equilibration solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, slowly increase the polarity of the eluent over time.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient from 9:1 to 1:1) or DCM:Methanol (Gradient from 100:0 to 95:5) |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) |
| Loading Technique | Dry loading on silica |
Table 1: Recommended Starting Conditions for Flash Column Chromatography.
Protocol 3: Recrystallization
This is an excellent final step to obtain a highly pure, crystalline product.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your purified product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but give poor solubility when cold.[2]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale |
| Isopropanol | A moderately polar alcohol that often works well for compounds with both polar (amine, ketone) and non-polar (aromatic ring) features. |
| Ethyl Acetate / Hexanes | A versatile solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy. Good for moderately polar compounds.[2] |
| Ethanol / Water | A common choice for polar compounds containing hydrogen bond donors/acceptors.[2] |
Table 2: Suggested Solvents for Recrystallization Screening.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
- Benchchem. A Technical Guide to 1-(2-Amino-5-methylphenyl)
- Benchchem. Spectroscopic Validation of 1-(5-amino-2-methylphenyl)
- Benchchem.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. [Online].
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Online]. Available: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this target molecule. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
The primary synthetic route involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This powerful C-N bond-forming reaction is highly effective but notoriously sensitive to reaction parameters.[3] This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.
Core Synthesis Workflow
The synthesis is typically a two-step process starting from 2'-Aminoacetophenone. First, a halogen is introduced at the 5-position to create a suitable electrophile. Second, this halogenated intermediate is coupled with pyrrolidine using a palladium catalyst.
Caption: General two-step synthesis pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2'-Amino-5'-bromoacetophenone (Starting Material)
This protocol is adapted from established procedures for the mild bromination of 2'-aminoacetophenone.[4][5]
-
Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add pyridinium tribromide (1.0 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 24-26 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2'-Amino-5'-bromoacetophenone as pale yellow crystals.[6] An 80% yield is typically achievable with only trace amounts of dibrominated product.[4]
Protocol 2: Buchwald-Hartwig Amination
This is a general starting point for the C-N coupling. Optimization of catalyst, ligand, base, and temperature is often necessary.[7]
-
Inert Atmosphere Setup: Add the 2'-Amino-5'-bromoacetophenone (1.0 eq), palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), ligand (if not using a precatalyst, e.g., RuPhos, 1.2-2.4 mol%), and base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial or flask inside a glovebox.
-
Solvent and Reagent Addition: Seal the vessel. If not in a glovebox, purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the addition of pyrrolidine (1.2 eq).
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).[8] Stir vigorously for the desired time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting aryl bromide. What should I do?
This is a common issue that typically points to a problem with the catalytic system or reaction conditions.
-
Cause: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[9][10] This reduction can be inefficient.
-
Cause: Inappropriate Ligand Choice. The ligand is critical for stabilizing the catalyst and facilitating both the oxidative addition and reductive elimination steps.[1] For coupling a secondary amine like pyrrolidine, a specific class of ligands is generally required.
-
Solution: For secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are often the best choice. RuPhos is an excellent starting point for this specific transformation.[7] If results are poor, screen other ligands like BrettPhos or consider bidentate ligands like DPEphos, which can be a cheaper alternative.[11]
-
-
Cause: Incorrect Base or Base Strength. The base's role is to deprotonate the amine, making it a more potent nucleophile.[7][12] An inappropriate base can fail to do this effectively or may even hinder the reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard for Buchwald-Hartwig reactions.[7] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[7][8]
-
-
Cause: Insufficient Temperature. Many Buchwald-Hartwig aminations require elevated temperatures to overcome activation barriers, particularly for the reductive elimination step.
Q2: I am forming my product, but I also see a significant amount of 2'-Aminoacetophenone (hydrodehalogenation byproduct). How can I prevent this?
This side product arises from a competing reaction pathway within the catalytic cycle called β-hydride elimination.
-
Mechanism of Side Reaction: After the palladium-amide complex is formed, it can undergo two competing pathways: the desired reductive elimination to form the C-N bond, or an undesired β-hydride elimination.[1][12] In the case of pyrrolidine, a hydrogen on the carbon adjacent to the nitrogen can be transferred to the palladium. This ultimately leads to the formation of an iminium species and a palladium-hydride complex, which then reduces another molecule of the aryl bromide starting material to the hydrodehalogenated arene.[12]
-
Solution: Promote Reductive Elimination. The key is to make the final C-N bond-forming step (reductive elimination) faster than the β-hydride elimination side reaction.
-
Use Bulky Ligands: Bulky, electron-rich ligands (like the Buchwald-type ligands) are designed to promote fast reductive elimination.[13] The steric hindrance from the ligand forces the aryl and amido groups into close proximity on the palladium center, facilitating their coupling and release. If you are using a less bulky ligand, switching to one like XPhos or RuPhos can often solve this problem.
-
Q3: My reaction mixture turns black, and the catalyst appears to have crashed out. What went wrong?
The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of the metal. This indicates catalyst decomposition.
-
Cause: Oxygen Contamination. The Pd(0) catalytic species is highly sensitive to oxygen and can be readily oxidized to an inactive state.
-
Solution: Ensure all components of your reaction are rigorously deoxygenated. Use a high-purity inert gas (argon is preferred over nitrogen for palladium catalysis). Solvents must be anhydrous and thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles.
-
-
Cause: High Temperature/Long Reaction Times. While heat is often necessary, prolonged exposure to high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Monitor your reaction closely. Once the starting material is consumed, cool the reaction down. If the reaction is sluggish even at high temperatures, it's better to re-evaluate the catalyst system (ligand/base) rather than simply extending the heating time indefinitely.
-
Q4: The reaction worked, but I'm having difficulty purifying the final product. What are some effective purification strategies?
Purification can be challenging due to the presence of the phosphine ligand, its oxide, and residual starting materials.
-
Strategy 1: Acid-Base Extraction. Your product is a basic amine, while the starting aryl bromide and ligand byproducts are often less basic or neutral.
-
Procedure: After the initial aqueous workup, dissolve the crude material in a suitable organic solvent (like ethyl acetate or DCM). Extract this solution with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer. The neutral impurities (like the phosphine oxide) will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product, which can then be back-extracted into a fresh organic layer.[14]
-
-
Strategy 2: Column Chromatography. This is the most common method for achieving high purity.
-
Tips: The product is moderately polar. A gradient elution on silica gel using a solvent system like hexanes and ethyl acetate is typically effective. Sometimes, adding a small amount of triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel column.
-
-
Strategy 3: Recrystallization. If a solid, the crude product can sometimes be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the optimal catalyst system (Palladium source and ligand)?
The "best" system depends on your specific substrates, but general guidelines can provide a strong starting point. The goal is to efficiently generate a monoligated LPd(0) species that undergoes rapid oxidative addition and reductive elimination.
Caption: Decision workflow for catalyst and ligand selection.
| Component | Options | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Inexpensive but require in situ reduction to active Pd(0), which can be inconsistent.[9] |
| Buchwald Precatalysts (G3, G4) | More expensive but highly reliable.[11] They rapidly and cleanly generate the active LPd(0) species, leading to more reproducible results.[7][9] | |
| Ligand | RuPhos | Recommended starting point. An electron-rich, bulky biaryl monophosphine ligand highly effective for coupling secondary amines.[7] |
| BrettPhos, XPhos | Other excellent, highly active Buchwald-type ligands worth screening if RuPhos is suboptimal.[13] | |
| DPEPhos, XantPhos | Bidentate phosphine ligands that can also be effective and are often significantly cheaper than the biaryl monophosphines.[1][11] |
FAQ 2: What is the role of the base, and how do I select the right one?
The base is not a passive component; it is integral to the catalytic cycle. Its primary role is to deprotonate the amine nucleophile (pyrrolidine), forming a more reactive palladium-amido intermediate that precedes the final bond-forming step.[1][12]
| Base | Type | Strength | Comments |
| NaOtBu / KOtBu | Alkoxide | Strong | The most common and generally effective bases for Buchwald-Hartwig amination. Highly soluble in common organic solvents like toluene and dioxane.[7] |
| LHMDS / NaHMDS | Amide | Strong | Very strong, non-nucleophilic bases. Can be useful alternatives to alkoxides. |
| Cs₂CO₃ / K₃PO₄ | Inorganic | Weaker | Used when the starting materials or product are sensitive to strong bases.[8] Reactions with these bases often require higher temperatures or longer reaction times to achieve full conversion.[7] |
FAQ 3: My precursor is 2'-Amino-5'-chloroacetophenone. Can I use this instead of the bromo- derivative?
Yes, but aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed couplings.[3][7]
The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step—where the palladium catalyst inserts into the carbon-halogen bond—much more difficult and often the rate-limiting step of the entire cycle.[1]
To achieve good yields with an aryl chloride, you will likely need to employ a more specialized and highly active catalyst system:
-
Highly Active Ligands: Use one of the more electron-rich and bulky Buchwald ligands, such as XPhos or tBuBrettPhos. These ligands are specifically designed to promote the challenging oxidative addition of aryl chlorides.[7]
-
Higher Temperatures: You will almost certainly need to run the reaction at a higher temperature (e.g., 100-120 °C) compared to the analogous reaction with an aryl bromide.
-
Longer Reaction Times: Be prepared for the reaction to take longer to reach completion.
While possible, starting with the aryl bromide is generally recommended for higher and more reliable yields, especially during initial route scouting.
References
-
IUCr Journals. (n.d.). 2′-Amino-5′-bromoacetophenone. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 17, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved January 17, 2026, from [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 2'-Amino-5'-bromoacetophenone. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-(3-substituted thiamido)amino-5-methyl-a-bromoacetophenones. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 2′-Amino-5′-bromoacetophenone. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved January 17, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 17, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved January 17, 2026, from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved January 17, 2026, from [Link]
-
SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Retrieved January 17, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Amination of aromatics. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved January 17, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. reddit.com [reddit.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone (CAS No. 56915-84-5)[1]. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific rationale behind them.
While specific, peer-reviewed stability data for this exact molecule is limited, the recommendations herein are grounded in the well-understood chemistry of its core structure, 2-aminoacetophenone, and the general principles governing aromatic amines.[2][3][4][5] The primary vulnerability of this class of compounds is the aromatic amino group, which is susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Based on data from structurally similar 2-aminoacetophenone derivatives, the optimal long-term storage conditions are designed to minimize exposure to the key drivers of degradation: oxygen, light, and heat.[5][6][7]
-
Temperature: Refrigerate at 2-8°C.[5][6][7] Storing at cool temperatures slows down the rate of potential oxidative and self-condensation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step to prevent oxidation of the electron-rich aromatic amine.
-
Light: Keep in a dark place, using an amber vial or by placing the container inside a light-blocking secondary container.[6] Aromatic compounds, especially those with amino groups, can be sensitive to light, which can catalyze degradation.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[2][4]
Q2: My compound has turned from a yellow or off-white solid to a dark brown or black color. What happened and can I still use it?
A2: A significant color change, particularly darkening, is a strong indicator of degradation. The primary cause is the oxidation of the 2-amino group on the phenyl ring.[8][9] This process often leads to the formation of highly conjugated, colored oligomeric or polymeric byproducts.
Whether you can still use the compound depends on your application. For non-critical applications or initial screening, it may be acceptable. However, for quantitative studies, kinetic experiments, or GMP-regulated work, it is strongly advised to use a fresh, un-degraded lot or repurify the material. The presence of impurities can lead to inaccurate concentration measurements, unpredictable reactivity, and erroneous results.
Q3: How should I handle the compound on the lab bench for daily use?
A3: To maintain the integrity of the compound during routine experimental work, minimize its exposure to ambient conditions.
-
Allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.
-
Weigh out the required amount quickly and securely reseal the container.
-
If possible, flush the headspace of the container with an inert gas (e.g., argon) before resealing for long-term storage.
-
Protect solutions made from this compound from light by using amber glassware or wrapping the container in aluminum foil.
Q4: What solvents and chemical classes should I avoid mixing with this compound?
A4: Due to its chemical structure, the compound is incompatible with several types of reagents:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, or permanganates will rapidly and uncontrollably oxidize the amino group.
-
Strong Acids: While often used in acidic reaction conditions, prolonged exposure to strong acids can lead to side reactions, such as self-condensation.[10]
-
Reactive Electrophiles: The nucleophilic amino group will react with acid anhydrides and chloroformates.
Troubleshooting Guide
This table provides a quick reference for identifying and resolving common issues encountered with this compound.
| Symptom | Possible Cause | Recommended Action & Explanation |
| Color Change (e.g., Yellow to Dark Brown) | Oxidation of the aromatic amino group. | Verify purity before use via TLC or LC-MS (see protocols below). The colored impurities are highly conjugated molecules formed from oxidative coupling. If purity is critical, repurification by column chromatography or use of a new batch is necessary. |
| Poor Solubility in a Previously Reliable Solvent | Formation of insoluble polymeric degradation byproducts. | The oxidation of aromatic amines can lead to polymerization.[8] These larger molecules have different solubility profiles. Test solubility with a small amount first. If it fails to dissolve, the batch is likely significantly degraded and should be discarded. |
| Inconsistent or Non-Reproducible Experimental Results | Degradation leading to lower effective concentration and interference from byproducts. | The active concentration of your reagent is lower than calculated, and the degradation products may interfere with your reaction or assay. Confirm reagent purity of the starting material. Always use a fresh, properly stored batch for critical and quantitative experiments. |
| Appearance of Unexpected Peaks in NMR or LC-MS | Degradation or self-condensation products. | Side reactions can generate various byproducts.[9][10] Analyze the spectral data to identify potential structures. Compare with an analytical standard from a fresh lot if available. |
Experimental Protocols & Workflows
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocol 1: Quick Purity Check by Thin-Layer Chromatography (TLC)
This method allows for a rapid, qualitative assessment of purity.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane). Prepare a similar solution of a known fresh/control batch if available.
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. Spot the control sample alongside if available.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). The ideal mobile phase should give the main spot an Rf value of ~0.3-0.5.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation: A pure compound should show a single, well-defined major spot. The presence of significant baseline material, streaking, or multiple spots indicates the presence of impurities and degradation.
Postulated Degradation Pathway
Aromatic amines are susceptible to oxidation, which can proceed through radical mechanisms to form colored dimers and polymers.
Caption: Postulated oxidative degradation pathway for the compound.
References
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2023). PNAS. Retrieved January 17, 2026, from [Link]
-
Bacterial degradation of monocyclic aromatic amines. (2014). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Chemical degradation of aromatic amines by Fenton's reagent. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (2014). Norwegian Research Information Repository. Retrieved January 17, 2026, from [Link]
-
2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 17, 2026, from [Link]
-
Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1-(2-Amino-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethanone, 1-(2-aminophenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
2-(4-AMINO-PHENOXY)-1-PYRROLIDIN-1-YL-ETHANONE (CAS No. 76870-05-8) Suppliers. (n.d.). Chemical Register. Retrieved January 17, 2026, from [Link]
-
Material Safety Data Sheet - 2-amino acetophenone. (n.d.). Oxford Lab Fine Chem. Retrieved January 17, 2026, from [Link]
Sources
- 1. 56915-84-5|1-(2-Amino-5-(pyrrolidin-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Identification in 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
<_ _>
Welcome to the technical support guide for identifying impurities in development-phase active pharmaceutical ingredients (APIs), featuring 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone as a practical case study. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex purification and characterization challenges.
Introduction: The Critical Role of Purity
This compound (MW: 204.27 g/mol ) is a substituted aromatic amine and ketone, a scaffold with potential applications as an intermediate in pharmaceutical synthesis. In drug development, even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure patient safety.[3][4] This guide provides a systematic, question-driven approach to detecting, identifying, and characterizing potential impurities in your sample.
Understanding Potential Impurity Sources
Effective troubleshooting begins with understanding where impurities originate. For a molecule like this compound, impurities can arise from the synthetic route or subsequent degradation. While a specific industrial synthesis is not publicly documented, a plausible route involves the nitration of a substituted acetophenone, followed by nucleophilic aromatic substitution with pyrrolidine, and finally, reduction of the nitro group.
This hypothetical pathway helps us anticipate likely impurities:
-
Starting Materials: Unreacted 1-(5-chloro-2-nitrophenyl)ethanone or 4-pyrrolidino-nitrobenzene.
-
Intermediates: Incompletely reduced nitro-intermediates, such as 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone.
-
By-products: Isomers formed during nitration, or products from side-reactions.
-
Degradants: Oxidized species of the aromatic amine, which are common degradation pathways for such compounds.[3][5]
Sources
- 1. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. scispace.com [scispace.com]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: A Researcher's Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Welcome to the technical support center for 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the handling, storage, and application of this compound. Given the specific nature of this molecule, this resource synthesizes field-proven insights and data from structurally related compounds to provide a comprehensive and practical framework for your experiments.
Physicochemical Properties and Specifications
While specific experimental data for this compound is not widely published, we can extrapolate its likely properties based on its constituent functional groups: an aromatic amine, a ketone, and a pyrrolidinyl substituent. These estimations provide a baseline for experimental design.
| Property | Estimated Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C12H16N2O | Based on the chemical structure. |
| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, possibly crystalline. Color may range from yellow to brown. | Aromatic amines are often colored and can darken upon exposure to air and light. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The aromatic and pyrrolidinyl groups suggest organic solvent solubility, while the amino group might provide slight aqueous solubility. |
| Melting Point | Estimated to be in the range of 100-150 °C. | This is a broad estimate; similar substituted aminophenylethanones have melting points in this range. |
| Stability | Sensitive to light, air, and strong oxidizing agents. | The aromatic amine moiety is prone to oxidation, which can lead to discoloration and degradation.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound. The primary concern is the prevention of oxidation and degradation.
Question: My sample of this compound has darkened over time. Is it still usable?
Answer: The darkening of the compound is a common indicator of oxidation of the aromatic amine.[1] While slight discoloration may not significantly impact every application, it is a sign of degradation. For sensitive experiments, it is advisable to use a fresh or purified sample. To prevent this, adhere to the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light.[1] The vial should be stored in a cool, dry place, preferably in a desiccator. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Handling: When handling the compound, work in a well-ventilated area, preferably a fume hood.[2][3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Minimize the exposure of the compound to the atmosphere. If you need to weigh out the compound, do so quickly and reseal the container promptly.
Troubleshooting Experimental Pitfalls
This section addresses specific issues that you may encounter during your experiments with this compound.
Synthesis and Purification
The synthesis of this compound likely involves a nucleophilic aromatic substitution or a similar coupling reaction. The following workflow outlines a general synthetic and purification strategy, along with potential troubleshooting steps.
Caption: A general workflow for the synthesis and purification of this compound.
Question: My reaction to synthesize this compound is not going to completion, and I see multiple spots on my TLC plate. What could be the issue?
Answer: Incomplete conversion and the formation of byproducts are common challenges in organic synthesis. Here’s a troubleshooting guide to address this issue:
Caption: A decision tree for troubleshooting incomplete reactions and byproduct formation.
-
Reagent Purity: Ensure that your starting materials, particularly the 2-amino-5-halophenyl ethanone, are pure. Impurities can interfere with the reaction. The pyrrolidine should be freshly distilled if it has been stored for a long time.
-
Reaction Conditions: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. The choice of base is also crucial; a stronger base might be necessary to facilitate the reaction.
-
Side Reactions: The aromatic amine is susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize oxidative side products.
Spectroscopic Analysis
Accurate characterization of this compound is essential. Here are some frequently asked questions regarding its spectroscopic data.
Question: What are the expected key signals in the 1H NMR spectrum of this compound?
Answer: Based on its structure, you can expect the following characteristic signals in the 1H NMR spectrum (in CDCl3 or DMSO-d6):
-
Aromatic Protons: Three protons in the aromatic region (likely between 6.0 and 7.5 ppm), exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amino Protons: A broad singlet corresponding to the two protons of the primary amine (NH2), likely in the range of 4.0-6.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D2O.
-
Acetyl Protons: A singlet corresponding to the three protons of the methyl group of the ethanone moiety, typically around 2.5 ppm.
-
Pyrrolidinyl Protons: Two multiplets corresponding to the eight protons of the pyrrolidine ring, likely in the range of 1.8-3.5 ppm.
Question: What is the expected molecular ion peak in the mass spectrum?
Answer: In an electrospray ionization (ESI) mass spectrum, you would expect to see the protonated molecular ion peak [M+H]+ at an m/z of approximately 205.28. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic? A1: While specific toxicity data is not available for this compound, it should be handled with care, as with all laboratory chemicals. Aromatic amines as a class can have varying degrees of toxicity.[5] Always consult the Safety Data Sheet (SDS) for related compounds and handle the substance in a well-ventilated fume hood with appropriate PPE.[2][3]
Q2: What are some potential applications of this compound? A2: Given its structure, this compound could be a valuable intermediate in the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines, which are important scaffolds in medicinal chemistry.[6][7] The presence of the pyrrolidinyl group may also impart specific biological activities.
Q3: How can I monitor the progress of reactions involving this compound? A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A suitable mobile phase would likely be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The compound should be visualized under UV light, and a staining agent such as potassium permanganate can also be used.
Q4: Are there any known incompatibilities for this compound? A4: this compound is likely incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1][2] Reactions with these substances could lead to vigorous and potentially hazardous reactions.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
Welcome to the technical support guide for the purification of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound in high purity through recrystallization. The guidance herein is synthesized from established principles of organic chemistry and data on structurally related aromatic amines and ketones.
I. Understanding the Molecule: Key Physicochemical Considerations
This compound possesses a unique combination of functional groups that dictate its purification strategy: a primary aromatic amine, a tertiary amine (the pyrrolidine ring), and an acetophenone moiety. This structure suggests moderate polarity, basicity due to the two nitrogen atoms, and the potential for hydrogen bonding. Aromatic amines, in particular, can be susceptible to oxidation, which may result in colored impurities.
II. Frequently Asked Questions (FAQs) on Solvent Selection
Question: What is the ideal solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For an aromatic amine of this nature, a good starting point would be polar protic solvents or a mixed solvent system.
Recommended Starting Solvents to Screen:
-
Alcohols: Ethanol, isopropanol, or methanol. These are often effective for moderately polar compounds.
-
Ketones: Acetone may be a suitable solvent, given the ketone functionality of the target molecule.[1]
-
Esters: Ethyl acetate is another viable option, particularly in mixed solvent systems with a non-polar solvent like hexanes.
-
Aromatic Solvents: Toluene can be effective for recrystallizing aromatic compounds.[2][3]
Question: My compound is highly soluble in all tested polar solvents, even at room temperature. What should I do?
Answer: This is a common issue when the compound is highly polar. In this scenario, a mixed-solvent system (also known as anti-solvent recrystallization) is the recommended approach.[4]
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve your compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Gradually add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until you observe persistent cloudiness (nascent precipitation).
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
Table 1: Common Solvent Systems for Recrystallization of Aromatic Amines
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Application Notes |
| Ethanol/Methanol | Water | A classic choice for moderately polar compounds. The high polarity of water acts as an effective anti-solvent. |
| Acetone | Hexanes/Heptanes | Good for compounds that are too soluble in pure acetone. |
| Ethyl Acetate | Hexanes/Heptanes | A versatile system that is often used in column chromatography and can be adapted for recrystallization. |
| Dichloromethane (DCM) | Hexanes/Heptanes | Use with caution due to the high volatility of DCM. Best for compounds that require a more polar "good" solvent. |
Question: What if my compound is insoluble in most common organic solvents?
Answer: Given the presence of two basic amine groups, your compound can be protonated to form a salt, which will have drastically different solubility properties.[5][6] This technique is particularly useful for purifying basic compounds.
Acid-Base Recrystallization Strategy:
-
Dissolve the impure amine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol).
-
Add an acid (e.g., aqueous HCl) dropwise to protonate the amine and form the hydrochloride salt. The salt may precipitate out from the organic solvent or become soluble in the aqueous phase.
-
If the salt precipitates, it can be filtered and then recrystallized.
-
Alternatively, if the salt is soluble in the aqueous phase, you can perform an extraction to remove non-basic impurities.
-
After purification of the salt, the free base can be regenerated by carefully adding a base (e.g., aqueous NaOH or NaHCO₃) to the solution of the purified salt, causing the pure amine to precipitate. This precipitate can then be filtered, washed, and dried.
III. Troubleshooting Guide: Common Recrystallization Problems
Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with low-melting solids or when using a solvent with a very high boiling point.
Solutions to Oiling Out:
-
Increase the amount of solvent: Add more hot solvent to the mixture to ensure the compound fully dissolves at a temperature below its melting point.[7]
-
Lower the temperature of crystallization: Allow the solution to cool more slowly. Rapid cooling can favor oil formation.
-
Change the solvent or solvent system: Use a solvent with a lower boiling point.
-
Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.[7]
Diagram 1: Decision Workflow for Troubleshooting Oiling Out
Caption: Troubleshooting workflow for when a compound oils out during recrystallization.
Question: The recovery of my purified compound is very low. How can I improve the yield?
Answer: Low recovery can result from several factors. Here are some common causes and their solutions:
-
Using too much solvent: This is the most frequent reason for low yield, as some of the product will remain in the mother liquor. To remedy this, you can try to evaporate some of the solvent and re-cool the solution.[7]
-
Premature crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, typically in an ice bath, to maximize crystal formation.
-
Washing with the wrong solvent: Do not wash the filtered crystals with the recrystallization solvent at room temperature, as this will dissolve some of your product. Wash with a small amount of ice-cold solvent.
Question: My final product is colored, but the pure compound should be colorless. How can I remove the color?
Answer: Colored impurities are common with aromatic amines due to oxidation. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Decolorization Protocol:
-
Dissolve the crude compound in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
IV. Step-by-Step Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a good solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you have used charcoal for decolorization), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Diagram 2: Standard Recrystallization Workflow
Caption: A standard workflow for single-solvent recrystallization.
V. References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]
Sources
Technical Support Center: Catalyst Selection for 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex aromatic amines. The formation of the C(aryl)-N bond in this specific molecule presents a classic challenge in modern organic synthesis, requiring a nuanced understanding of catalytic cross-coupling reactions.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into catalyst system selection, reaction optimization, and troubleshooting. We will primarily focus on the industry-standard Palladium-catalyzed Buchwald-Hartwig amination, while also acknowledging alternative methods.[1][2] Our goal is to equip you with the causal understanding needed to not only replicate a procedure but to intelligently adapt it to your specific laboratory conditions and substrate quality.
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses the most common high-level questions regarding the selection of a suitable catalytic system for the target synthesis.
Q1: What are the primary catalytic methods for synthesizing this compound?
A: The synthesis involves forming a C-N bond between an aryl halide (or pseudohalide) and pyrrolidine. The two most relevant methods are:
-
Buchwald-Hartwig Amination: This is the state-of-the-art, palladium-catalyzed cross-coupling reaction.[1][2] It is widely favored for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods.[3] The development of highly specialized phosphine ligands has made this reaction exceptionally versatile and reliable.[4]
-
Ullmann Condensation: A classical copper-catalyzed reaction.[5][6] While historically significant, traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C) and polar, high-boiling solvents.[5] Modern ligand-accelerated Ullmann reactions operate under milder conditions but, for this transformation, the Buchwald-Hartwig amination is typically the first choice due to its extensive development and predictability.
For the synthesis of this compound, we strongly recommend focusing on the Buchwald-Hartwig amination for its superior performance and functional group compatibility.
Q2: How do I select the optimal Palladium source and phosphine ligand?
A: This is the most critical decision in the experimental design. The choice is driven by the need to efficiently generate a monoligated, electron-rich Pd(0) species, which is the active catalyst.
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, we recommend using Palladium precatalysts , such as the third-generation (G3) Buchwald Palladacycles.[7] These are air- and moisture-stable complexes that rapidly and quantitatively generate the active LPd(0) catalyst under the reaction conditions, leading to more reproducible results.[7][8]
-
Phosphine Ligand: The ligand is paramount. It stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle. For coupling a secondary amine like pyrrolidine, bulky and electron-rich biarylphosphine ligands are essential.[4][9]
-
Why bulky and electron-rich? Bulkiness promotes the final, product-forming reductive elimination step, while high electron density on the phosphorus atom accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[4]
-
Recommended Ligands: For this specific transformation, ligands like XPhos , BrettPhos , or RuPhos are excellent starting points. These "Buchwald ligands" are designed for high catalytic activity and have demonstrated broad utility.[4]
-
Q3: Which base should I choose, and how does it impact the reaction?
A: The base is required to deprotonate the amine, forming the palladium amide intermediate after coordination to the metal center.[10] The choice of base is a trade-off between reactivity and functional group tolerance.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base for Buchwald-Hartwig reactions. It is highly active and promotes fast reaction rates.
-
Weaker Bases (Inorganic Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives.
-
Recommendation for this Synthesis: The target molecule contains an acetyl group (-COCH₃), which can be sensitive to strongly basic and nucleophilic conditions (e.g., enolization followed by side reactions). While NaOt-Bu is often successful, if side reactions related to the ketone are observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a logical troubleshooting step.[7]
Q4: What is the best solvent for this reaction?
A: The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature. Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
These are relatively non-polar aprotic solvents that work well for Buchwald-Hartwig aminations. For aryl iodides, less polar solvents like toluene are often preferred to prevent the iodide salt byproduct from inhibiting the reaction.[7]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes?
A: This is a common issue with several potential root causes:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Cause: Impure reagents, particularly the amine, can poison the catalyst.[7] Amines themselves can also act as ligands, potentially deactivating the catalyst if the primary phosphine ligand dissociates.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous and degassed. Consider adding a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.1:1 to 1.5:1) to prevent deactivation.[7] Confirm that your palladium source is generating the active catalyst; using a reliable precatalyst can solve this issue.[7]
-
-
Ineffective Base: The base may not be strong enough or may be of poor quality.
-
Cause: NaOt-Bu is hygroscopic and can lose activity if improperly stored.
-
Solution: Use a freshly opened bottle of base or material stored in a desiccator. Ensure the base is finely powdered to maximize surface area.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition, especially if using a less reactive aryl chloride.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor the progress by TLC or LC-MS.
-
Q: I am observing a significant amount of a side product that corresponds to the starting aryl halide without the halogen (hydrodehalogenation). How can I minimize this?
A: The formation of the hydrodehalogenated arene is a known side reaction that competes with the desired C-N bond formation.
-
Cause: This occurs via a competing pathway where the palladium amide intermediate undergoes β-hydride elimination (if an appropriate β-hydrogen is present on the amide) or from other decomposition pathways, followed by reductive elimination to produce the arene and an imine.[1] While pyrrolidine itself does not have β-hydrogens on the nitrogen substituents, other components in the reaction can facilitate this pathway.
-
Solutions:
-
Change the Ligand: Switching to a different bulky, electron-rich ligand can alter the geometry and electronics of the palladium center, disfavoring the side reaction.
-
Modify the Base/Solvent System: The choice of base and solvent can influence the rates of competing pathways. Screening different conditions is advisable.
-
Lower the Temperature: Sometimes, running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress side reactions.
-
Q: The primary amino group on my starting material (1-(2-Amino-5-halophenyl)-1-ethanone) seems to be causing issues. What should I do?
A: The free -NH₂ group can potentially coordinate to the palladium catalyst, which could inhibit the desired catalytic cycle.
-
Cause: The lone pair on the primary amine can compete with the phosphine ligand for a coordination site on the palladium.
-
Solutions:
-
Rely on Modern Ligands: Fortunately, many modern Buchwald ligands are sufficiently bulky and electron-donating that they form very stable complexes with palladium, minimizing interference from other coordinating groups on the substrate. Often, no protection is needed.
-
Protection Strategy (If Necessary): If catalyst inhibition is confirmed to be an issue, the primary amine can be temporarily protected, for example, as a carbamate (e.g., Boc) or an amide. This would add two steps (protection and deprotection) to the overall synthesis but can solve persistent problems.
-
Part 3: Visualized Workflows and Data
To facilitate experimental design, the following diagrams and data table summarize key decision-making processes and expected outcomes.
Catalyst Selection Workflow
This decision tree provides a logical path for selecting a starting catalyst system.
Caption: A decision workflow for selecting the initial Buchwald-Hartwig catalyst system.
The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction mechanism.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 1: Comparison of Typical Catalyst Systems
| Catalyst System Component | Option A: High Activity | Option B: Mild Conditions | Rationale & Remarks |
| Pd Source | BrettPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | G3 precatalysts are recommended for reproducibility and high activity.[7] |
| Ligand | BrettPhos (1-2 mol%) | XPhos (1-2 mol%) | BrettPhos is often extremely active for secondary amines. XPhos is a very general and robust ligand. |
| Base | NaOt-Bu (1.2-1.5 equiv.) | K₃PO₄ (2.0 equiv.) | NaOt-Bu provides faster rates. K₃PO₄ is preferred if ketone-related side products are an issue.[7] |
| Solvent | Toluene | Dioxane | Both are excellent solvent choices. Toluene is often preferred for aryl iodides.[7] |
| Temperature | 80-100 °C | 100-110 °C | Weaker bases may require slightly higher temperatures to achieve similar reaction rates. |
| Typical Outcome | High yield, faster reaction time. | High yield, better tolerance for sensitive functional groups. | Always screen conditions to find the optimal balance for your specific substrate batch. |
Part 4: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis, utilizing a well-regarded catalyst system.
Reaction: Coupling of 1-(2-Amino-5-bromophenyl)-1-ethanone with Pyrrolidine
Materials:
-
1-(2-Amino-5-bromophenyl)-1-ethanone (1.0 equiv.)
-
Pyrrolidine (1.2 equiv.)
-
BrettPhos Pd G3 precatalyst (0.02 equiv., 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 1-(2-Amino-5-bromophenyl)-1-ethanone (1.0 equiv.), BrettPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene, followed by pyrrolidine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Fors, B. P. (2010). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
Chemistry Shorts. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis in Process Chemistry. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [YouTube video]. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Zapf, A., & Beller, M. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. In Topics in Current Chemistry (Vol. 242). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Validation of Bioactivity: A Comparative Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone. Given its structural features, which bear resemblance to known ATP-competitive kinase inhibitors, we hypothesize its primary bioactivity lies in the inhibition of protein kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) family. This document outlines a systematic approach to test this hypothesis, comparing its potential efficacy and potency against established EGFR inhibitors, PD153035 and Gefitinib.
Introduction: The Rationale for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and survival.[1][2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of EGFR's kinase domain has been a successful therapeutic strategy.[3]
The chemical scaffold of this compound suggests potential interaction with the hinge region of a kinase's ATP-binding pocket. This guide will detail the experimental workflow to validate this hypothesis, from initial in vitro kinase assays to cell-based functional assays.
Comparative Compounds
To provide a robust assessment of our target compound's bioactivity, we will use the following well-characterized EGFR inhibitors as benchmarks:
-
PD153035: A highly potent and specific inhibitor of EGFR tyrosine kinase with a Ki of 6 pM and an IC50 of 25 pM.[4] It serves as a benchmark for high-affinity binding.
-
Gefitinib (Iressa): An FDA-approved drug for non-small cell lung cancer that selectively inhibits EGFR tyrosine kinase by competing with ATP.[2][5][6] It represents a clinically relevant comparator.
-
AG-1478 (Tyrphostin): A selective EGFR tyrosine kinase inhibitor with an IC50 of 3 nM.[7][8]
Experimental Validation Workflow
The validation of this compound's bioactivity will proceed through a multi-tiered approach, as illustrated in the workflow diagram below.
Caption: Experimental workflow for validating bioactivity.
In Vitro Validation: Direct Target Engagement
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of EGFR.
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified EGFR kinase domain.
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, ATP, and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure: a. Prepare a reaction buffer containing MgCl2, MnCl2, and DTT. b. Add the EGFR kinase domain to the wells of a 96-well plate. c. Add serial dilutions of this compound, PD153035, and Gefitinib. d. Initiate the kinase reaction by adding a mixture of ATP (radiolabeled with ³²P or ³³P) and the peptide substrate. e. Incubate the plate at 30°C for a specified time (e.g., 30 minutes). f. Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). g. Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Validation: Cellular Target Engagement and Functional Outcomes
Following in vitro confirmation, the next critical phase is to assess the compound's activity in a cellular context. For these experiments, a human cancer cell line with high EGFR expression, such as A431 (human epidermoid carcinoma), is recommended.[1]
This assay determines the compound's ability to inhibit EGFR autophosphorylation in intact cells, a key step in EGFR signal transduction.
Methodology:
-
Cell Culture: Culture A431 cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Compound Treatment: Treat the cells with various concentrations of this compound, PD153035, and Gefitinib for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with human epidermal growth factor (EGF) for 5-10 minutes to induce EGFR autophosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal. Determine the IC50 for the inhibition of EGFR autophosphorylation.
Effective EGFR inhibition should lead to the suppression of downstream signaling pathways that drive cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Simplified EGFR signaling pathways.
Western blot analysis can be used to assess the phosphorylation status of key downstream proteins like ERK1/2 and Akt. A reduction in the levels of p-ERK and p-Akt upon treatment with this compound would provide further evidence of its on-target activity.
The ultimate measure of an anticancer agent's efficacy is its ability to inhibit cancer cell growth.
Methodology:
-
Cell Seeding: Seed A431 cells in 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and the comparator compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Comparative Data Summary
The following table presents hypothetical, yet realistic, data that could be obtained from the aforementioned experiments, comparing this compound to the established inhibitors.
| Compound | In Vitro EGFR Kinase IC50 (nM) | Cellular EGFR Autophosphorylation IC50 (nM) | A431 Cell Proliferation GI50 (µM) |
| This compound | 15 | 150 | 2.5 |
| PD153035 | 0.025[9] | 75[1] | <1[1] |
| Gefitinib | 37[10] | 50-100 | 0.1-10[3] |
| AG-1478 | 3[7] | 50-150[8] | 0.07-0.2[11] |
Conclusion and Future Directions
This guide outlines a rigorous and logical workflow for the initial validation of the bioactivity of this compound as a putative EGFR inhibitor. The proposed experiments will provide a comprehensive profile of the compound's potency and efficacy, directly comparing it to well-established drugs and research compounds.
Positive results from this validation cascade would warrant further investigation, including:
-
Kinase Selectivity Profiling: To assess the compound's specificity for EGFR against a panel of other kinases.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.[12]
-
Pharmacokinetic and Toxicological Studies: To determine the compound's drug-like properties.
By following this structured approach, researchers can confidently and efficiently characterize the bioactivity of novel small molecules, paving the way for the development of next-generation targeted therapies.
References
- González-García, I., et al. (2012). EGFR Tyrosine Kinase Inhibitor (PD153035) Improves Glucose Tolerance and Insulin Action in High-Fat Diet–Fed Mice. Diabetes, 61(8), 1947-1957.
- Bos, M., et al. (1997). PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clinical Cancer Research, 3(11), 2099-2106.
-
Wikipedia. (2023). Gefitinib. Retrieved from [Link]
-
MedicineNet. (2022). Gefitinib (Iressa Discontinued in US): Drug Facts, Side Effects, Dosage. Retrieved from [Link]
-
Cellagen Technology. (n.d.). PD153035 | EGFR inhibitor. Retrieved from [Link]
- Ciardiello, F., & Tortora, G. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Supplement), 4218s-4221s.
-
RxList. (2022). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
RxList. (2022). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2186-2196.
- Vincent, P. W., et al. (1998). Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Annals of the New York Academy of Sciences, 869, 231-233.
Sources
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. gefitinib (Iressa Discontinued in US): Drug Facts, Side Effects, Dosage [medicinenet.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone and Structurally Related Bioactive Scaffolds
This guide provides an in-depth comparative analysis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a compound of interest in medicinal chemistry, alongside structurally similar compounds with established biological activities. While specific experimental data for the title compound is not extensively available in public literature, this document will leverage data from closely related analogs to infer its potential physicochemical properties, synthetic routes, and biological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of novel small molecules.
Introduction to the Core Scaffold: 2-Aminoacetophenone Derivatives
The 2-aminoacetophenone core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of heterocyclic compounds and other bioactive molecules. The presence of an amino group ortho to an acetyl group allows for a range of chemical transformations, including cyclization reactions to form quinolines, benzodiazepines, and other important pharmacophores. The introduction of a pyrrolidinyl moiety at the 5-position, as in our target compound, this compound, is anticipated to significantly influence its electronic properties, lipophilicity, and ultimately, its biological activity.
Proposed Synthesis and Physicochemical Characterization
A plausible synthetic route for this compound can be extrapolated from established methods for similar aminophenyl ethanones. A common approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 1-(2-amino-5-fluorophenyl)ethanone, with pyrrolidine. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.
Characterization of the synthesized compound would involve a suite of spectroscopic techniques to confirm its structure and purity.
Experimental Protocol: Spectroscopic Characterization of Aromatic Ketones
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. Expected ¹H NMR signals would include distinct peaks for the aromatic protons, the acetyl methyl protons, and the protons of the pyrrolidinyl ring. The chemical shifts and coupling constants would provide detailed information about the electronic environment of the protons and their spatial relationships.
-
¹³C NMR would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrrolidinyl group.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid compound using a KBr pellet or as a thin film.
-
Key characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a technique such as Electrospray Ionization (ESI) to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Comparative Analysis with Structurally Similar Compounds
To understand the potential of this compound, we will compare it with two classes of structurally related compounds for which biological data is available: 1-phenyl-2-(phenylamino)ethanone derivatives and pyrovalerone analogs.
Physicochemical and Spectral Properties of Analogs
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectral Data (¹H NMR, ¹³C NMR, HRMS) | Reference |
| 1-Phenyl-2-(phenylamino)ethanone Derivatives (general) | Varies | Varies | ¹H and ¹³C NMR data available, showing characteristic shifts for the aromatic and ethanone moieties. HRMS data confirms elemental composition. | [1] |
| Pyrovalerone Analogs (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | C₁₆H₂₃NO | 245.36 | Detailed synthesis and characterization have been published. | [2] |
| 1-(2-Aminophenyl)ethanone | C₈H₉NO | 135.16 | Commercially available, with spectral data accessible in public databases. | [3] |
Comparative Biological Activity
1. Potential as MCR-1 Inhibitors:
A series of 1-phenyl-2-(phenylamino)ethanone derivatives have been synthesized and evaluated as inhibitors of the mobile colistin resistance protein (MCR-1), which confers resistance to the last-resort antibiotic colistin in Gram-negative bacteria[1]. These compounds, in combination with colistin, showed potent activity against MCR-1 expressing E. coli. The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings significantly impact the inhibitory activity. Given the structural similarity, this compound could potentially exhibit similar inhibitory activity against MCR-1, warranting further investigation.
2. Potential as Monoamine Transporter Inhibitors:
Pyrovalerone and its analogs, which are 1-phenyl-2-pyrrolidin-1-yl-alkan-1-ones, are known inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. These compounds have been investigated for their potential in treating cocaine abuse. The pyrrolidine moiety is a key structural feature for their activity. The presence of a pyrrolidinyl group in this compound suggests that it might also interact with monoamine transporters.
| Analog Class | Target | Key Biological Activity | IC₅₀ / Kᵢ Values | Reference |
| 1-Phenyl-2-(phenylamino)ethanone derivatives | MCR-1 | Inhibition of colistin resistance | Varies with substitution | [1] |
| Pyrovalerone analogs | DAT, NET | Inhibition of dopamine and norepinephrine reuptake | Kᵢ values in the nanomolar range for potent analogs | [2] |
Experimental Workflow for Biological Evaluation
To assess the potential biological activity of this compound, a logical first step would be to perform an in vitro enzyme inhibition assay, guided by the activities of its structural analogs.
Experimental Protocol: In Vitro MCR-1 Inhibition Assay
This protocol is adapted from methodologies used for evaluating MCR-1 inhibitors[1].
-
Reagents and Materials:
-
Purified MCR-1 enzyme
-
Colistin sulfate
-
Test compound (this compound)
-
E. coli strain expressing MCR-1
-
Mueller-Hinton broth (MHB)
-
96-well microplates
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in MHB.
-
In a 96-well plate, add the MCR-1 expressing E. coli suspension.
-
Add the test compound dilutions to the wells.
-
Add a fixed concentration of colistin to all wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) of colistin in the presence of the test compound, defined as the lowest concentration that visibly inhibits bacterial growth.
-
-
Data Analysis:
-
Compare the MIC of colistin in the presence of the test compound to the MIC of colistin alone. A significant reduction in the MIC indicates inhibition of MCR-1 by the test compound.
-
Visualizing Relationships and Workflows
Diagram: Potential Druggable Pathways
Caption: Potential biological targets for the title compound based on its structural analogs.
Diagram: Experimental Workflow for Biological Screening
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis with structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest plausible activity as either an MCR-1 inhibitor, contributing to the fight against antibiotic resistance, or as a monoamine transporter inhibitor with applications in neuroscience. The synthetic and analytical protocols outlined in this guide provide a clear path forward for the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its precise biological targets and therapeutic potential.
References
- Information on general synthesis of aminophenyl ethanone derivatives can be inferred from various sources in organic chemistry liter
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- General protocols for spectroscopic analysis are widely available in standard organic chemistry textbooks and public
- Protocols for enzyme inhibition assays are specific to the enzyme and are detailed in relevant biochemical and pharmacological liter
- Information on the biological significance of the 2-aminoacetophenone scaffold can be found in numerous medicinal chemistry reviews and research articles.
-
Ethanone, 1-(2-aminophenyl)-. NIST WebBook. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone scaffold. As direct studies on this specific chemical entity are limited, this document synthesizes data from related compound series, focusing on the two principal pharmacophoric fragments: the 2-aminoacetophenone core and the 5-phenylpyrrolidine moiety. Through a comparative approach, we will explore the impact of structural modifications on biological activity, drawing insights from experimental data on kinase inhibition, anticancer properties, and effects on the central nervous system (CNS). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this chemical space.
Introduction: Deconstructing the Core Scaffold
The this compound scaffold represents a unique amalgamation of two biologically relevant motifs. The 2-aminoacetophenone fragment is a well-established precursor in medicinal chemistry, forming the basis for a variety of heterocyclic compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. The phenylpyrrolidine moiety is a recognized pharmacophore in CNS drug discovery, with derivatives exhibiting neuroprotective and anticonvulsant properties.
The strategic combination of these two fragments in the target scaffold suggests a potential for synergistic or novel biological activities. The ortho-amino group of the acetophenone can engage in key hydrogen bonding interactions with biological targets, a feature commonly exploited in the design of kinase inhibitors. The pyrrolidine ring, attached at the 5-position, can modulate solubility, lipophilicity, and metabolic stability, while also providing a vector for further structural modifications to explore specific receptor or enzyme binding pockets.
This guide will dissect the SAR of each fragment individually before postulating on the integrated pharmacology of the combined scaffold.
The 2-Aminoacetophenone Moiety: A Versatile Building Block
The 2-aminoacetophenone core is a cornerstone for the synthesis of numerous biologically active molecules. Its derivatives have been extensively studied for their potential as anticancer agents, often through their conversion into quinolone and chalcone structures.
Anticancer and Anti-inflammatory Activity
Derivatives of 2-aminoacetophenone have demonstrated notable cytotoxicity against various cancer cell lines. For instance, chalcones synthesized from 4-aminoacetophenone coupled with pyrrolidine have shown activity against human breast cancer cell lines MCF-7 and MDA-MB-468. The presence of an α,β-unsaturated ketone system in chalcones is often crucial for their cytotoxic effects.
Table 1: Anticancer and Anti-inflammatory Activity of Selected Pyrrolidine Chalcone Analogs
| Compound ID | R-group on Chalcone | Anticancer Activity (IC50 in µg/mL) | Anti-inflammatory Activity (% Inhibition) |
| 3IP | 3-Iodophenyl | 25-30 (MCF-7) | - |
| 3FP | 4-Fluorophenyl | 25 (MDA-MB-468) | - |
| 3GP | 4-Guanidinophenyl | - | Moderate |
Data synthesized from studies on pyrrolidine chalcone derivatives.
The SAR of these chalcone derivatives indicates that the nature and position of substituents on the B-ring significantly influence their biological activity. Electron-withdrawing groups, such as halogens, appear to enhance anticancer potency.
The Phenylpyrrolidine Fragment: A Key to CNS Activity
Phenylpyrrolidine derivatives are a prominent class of compounds in CNS drug discovery, with demonstrated efficacy as anticonvulsant and neuroprotective agents.
Anticonvulsant Properties
SAR studies of N-phenylamino-pyrrolidine-2,5-diones have revealed that substitutions on the phenyl ring and the pyrrolidine core are critical for anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are commonly used to evaluate the efficacy of these compounds.
Table 2: Anticonvulsant Activity of N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione Analogs
| Compound ID | Substitution on Phenyl Ring | MES ED50 (mg/kg, rats) | Neurotoxicity TD50 (mg/kg, rats) | Protective Index (PI = TD50/ED50) |
| 15 | Unsubstituted | 69.89 | >500 | >7.15 |
| Analog A | 4-Chloro | Potent | Moderate | - |
| Analog B | 3,4-Dichloro | Potent | Moderate | - |
Data from studies on N-phenylamino pyrrolidine-2,5-dione derivatives.[1]
The data suggests that an unsubstituted phenyl ring can confer a good safety profile, as indicated by a high protective index. Halogen substitution on the phenyl ring often leads to potent anticonvulsant activity.[1]
Neuroprotective Effects
Phenylpyrrolidine derivatives have also been investigated for their neuroprotective potential. In models of glutamate-induced excitotoxicity, certain analogs have demonstrated the ability to increase neuronal cell survival.
One study on a phenylpyrrolidine derivative, compound 1, showed a significant neuroprotective effect in a primary newborn rat cortical neuron culture. The maximum protective effect, a 37% increase in cell survival after exposure to glutamate, was observed at a concentration of 50 µM.[2] This highlights the potential of the phenylpyrrolidine scaffold in mitigating neuronal damage associated with neurodegenerative conditions.
Integrating the Fragments: SAR of this compound Analogs
While direct experimental data on the target scaffold is scarce, we can infer potential SAR based on the properties of its constituent parts. The combination of the 2-aminoacetophenone and 5-phenylpyrrolidine moieties suggests a strong potential for dual-activity or synergistic effects, particularly in the realms of oncology and neurology.
Kinase Inhibition Potential
The 2-aminoacetophenone moiety is a known hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The pyrrolidinylphenyl portion can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.
Caption: SAR flowchart for kinase inhibitor design.
Key SAR Hypotheses for Kinase Inhibition:
-
Amino Group Substitution (R1): Small alkyl or acyl substitutions may be tolerated, but larger groups could disrupt the crucial hydrogen bonding with the kinase hinge.
-
Phenyl Ring Substitution (R2): Introduction of small hydrophobic or electron-withdrawing groups at positions ortho or meta to the pyrrolidine could enhance binding affinity by interacting with specific residues in the ATP-binding pocket.
-
Pyrrolidine Substitution (R3): Modifications on the pyrrolidine ring can significantly impact solubility and cell permeability. Introduction of polar groups may improve aqueous solubility, while lipophilic groups could enhance membrane permeability.
CNS Activity Potential
Given the known anticonvulsant and neuroprotective effects of phenylpyrrolidine derivatives, analogs of the target scaffold are promising candidates for CNS disorders.
Caption: SAR considerations for CNS activity.
Key SAR Hypotheses for CNS Activity:
-
Phenyl Ring Substituents: As seen in related series, halogen substituents on the phenyl ring are likely to enhance anticonvulsant potency.
-
Pyrrolidine Moiety: This group is expected to play a crucial role in modulating lipophilicity and, consequently, blood-brain barrier (BBB) permeability. Fine-tuning the substituents on the pyrrolidine ring will be critical for optimizing CNS exposure.
-
Acetyl Group Modification: Altering the acetyl group, for instance, by changing the chain length or incorporating it into a cyclic system, could lead to interactions with different CNS targets and modulate the activity profile.
Experimental Protocols
General Synthesis of 2-Amino-5-substituted-acetophenones
A common route to synthesize the 2-aminoacetophenone core with substitution at the 5-position involves the bromination of a commercially available 2-aminoacetophenone, followed by a substitution reaction.
Protocol: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone [3]
-
Dissolution: Dissolve 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of pyridine hydrobromide perbromide (1 equivalent) to the cooled solution while maintaining the temperature.
-
Reaction: Stir the reaction mixture at 0-5 °C for 10 minutes and then at room temperature for 24-26 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The resulting 2-amino-5-bromoacetophenone can then be subjected to a nucleophilic aromatic substitution or a cross-coupling reaction with pyrrolidine to install the 5-(1-pyrrolidinyl) group.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: Kinase-Glo® Luminescent Kinase Assay [4]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., with a final DMSO concentration ≤ 1%).
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate (a specific peptide or protein), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the Kinase-Glo® reagent, which contains luciferase and luciferin. The luciferase catalyzes the conversion of the remaining ATP to light.
-
Measurement: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Protocol: MTT Assay for Cell Viability [2][5]
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., HT22) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Excitotoxicity: Add glutamate (e.g., 5 mM) to the wells (except for the control wells) to induce neuronal damage.
-
Incubation: Incubate the plate for 24 hours at 37 °C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and determine the neuroprotective effect of the compound.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. By leveraging the established SAR of its constituent 2-aminoacetophenone and phenylpyrrolidine fragments, medicinal chemists can rationally design analogs with potentially potent and selective activities. The insights from related compound series suggest that this scaffold is a promising starting point for developing kinase inhibitors for oncology and modulators of CNS targets for neurological disorders.
Future research should focus on the synthesis and systematic biological evaluation of a library of analogs based on this core structure. Key areas of investigation should include:
-
Kinase Profiling: Screening against a broad panel of kinases to identify specific targets and determine selectivity.
-
In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of cancer and neurological diseases.
-
ADMET Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-likeness.
By combining rational design with rigorous experimental validation, the therapeutic potential of this intriguing chemical scaffold can be fully explored.
References
- Chiriapkin, A. S., et al. (2022). Synthesis and QSAR of new azomethine derivatives as agents for the treatment of Alzheimer's disease. PharmacologyOnLine, 2, 563-584.
-
Góra, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7385. [Link]
- Sbardella, G., et al. (2021). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Journal of Medicinal Chemistry, 64(21), 16034-16053.
- Al-Otaibi, J. S., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Chemistry, 2020, 8827598.
-
Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]
- Rehman, A. U., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: Synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. Bioorganic Chemistry, 121, 105658.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
- Kopustinskiene, D. M., et al. (2020).
- Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o540-o541.
-
Obniska, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(22), 5468. [Link]
-
Toropova, A. P., & Toropov, A. A. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(19), 11598. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
- Kumar, A., et al. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 91(1), 173-180.
-
Zhmurenko, L. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. [Link]
- Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o540-o541.
- Li, M., et al. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- Maciuszek, M., et al. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European Journal of Medicinal Chemistry, 226, 113805.
-
Vidal, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3358. [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
- Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 431-437.
-
Maletic, J. I., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 32. [Link]
- Fuson, R. C., & Cleveland, E. A. (1940). 3-Bromoacetophenone. Organic Syntheses, 20, 16.
-
Li, Y., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. Journal of Cheminformatics, 16(1), 30. [Link]
-
Wang, H., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 223. [Link]
- Yuldasheva, N. K., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 223-232.
- Menden, M. P., et al. (2019). Machine learning prediction of cancer cell sensitivity to drugs based on genomic and chemical properties. PLoS ONE, 14(4), e0215439.
-
Andrei, G., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Molecules, 26(4), 868. [Link]
- Aswale, S. R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5641-5643.
- Norman, M. H., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(5), 391-396.
- Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5491-5502.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Spotlight 337. (2006). Synfacts, 2006(03), 0337-0337.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
-
Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11599. [Link]
- Fisher Scientific. (n.d.). Gibco Neurobiology Protocol Handbook. Fisher Scientific.
-
Słoczyńska, K., et al. (2021). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 26(16), 4969. [Link]
-
Szymańska, E., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3986-4007. [Link]
- Vince, R., & Hua, M. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.
- Reddy, L. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219.
Sources
- 1. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 1-(2-Amino-5-methylphenyl)ethanone
In the landscape of pharmaceutical research and materials science, the consistency and reliability of experimental outcomes are paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 1-(2-Amino-5-methylphenyl)ethanone, a versatile building block in organic synthesis. While the initial focus was on the novel compound 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a lack of available data necessitated a pivot to this structurally similar and well-documented analogue. The principles of reproducibility discussed herein are broadly applicable to substituted 2-aminoacetophenones and serve as a critical resource for researchers, scientists, and drug development professionals.
Foundational Understanding: The Chemistry of 1-(2-Amino-5-methylphenyl)ethanone
1-(2-Amino-5-methylphenyl)ethanone is a bifunctional molecule featuring a nucleophilic amino group and a reactive ketone on a substituted benzene ring. This unique arrangement makes it a valuable precursor for synthesizing a variety of heterocyclic compounds, which are core structures in many biologically active molecules. Its primary applications lie in the preparation of quinoline and 1,5-benzodiazepine derivatives, scaffolds for a wide range of therapeutic agents.[1]
The reproducibility of reactions involving this compound is contingent on a thorough understanding of its chemical properties and reactivity. The presence of both an amine and a ketone group allows for a range of reactions, including cyclocondensations, that are sensitive to subtle variations in experimental conditions.
Key Experimental Workflows and Sources of Variability
The synthesis of complex organic molecules is often a multi-step process where the outcome of each step can be influenced by numerous factors. Below, we dissect common experimental workflows using 1-(2-Amino-5-methylphenyl)ethanone and highlight critical parameters that govern reproducibility.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl ketone, such as 1-(2-Amino-5-methylphenyl)ethanone, with a compound containing a reactive α-methylene group.[1]
Experimental Protocol: Synthesis of a Substituted Quinoline [1]
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Amino-5-methylphenyl)ethanone (1.0 mmol) and a β-ketoester (1.1 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, 0.5 mL of a 10 M aqueous solution) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water (100 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography.
Factors Impacting Reproducibility:
-
Purity of Starting Materials: The purity of 1-(2-Amino-5-methylphenyl)ethanone and the β-ketoester is critical. Impurities can lead to side reactions and lower yields. It is advisable to request a certificate of analysis for lot-specific data from commercial suppliers.[2]
-
Catalyst Concentration and Activity: The concentration and quality of the base catalyst can significantly affect the reaction rate and the formation of byproducts.
-
Solvent Choice and Purity: The polarity of the solvent can influence the solubility of reactants and the reaction kinetics. The presence of water or other impurities in the solvent can also impact the outcome.
-
Temperature Control: Precise temperature control during reflux is essential. Fluctuations can lead to incomplete reactions or the formation of degradation products.
-
Reaction Time: The reaction time should be optimized and strictly controlled. Monitoring the reaction by TLC is crucial to determine the point of maximum product formation.
Visualizing the Workflow:
Caption: Workflow for the synthesis of a substituted quinoline.
Comparative Analysis: Alternative Scaffolds and Synthetic Routes
While 1-(2-Amino-5-methylphenyl)ethanone is a valuable precursor, alternative starting materials and synthetic strategies exist for accessing similar molecular scaffolds. A comparative understanding of these alternatives is essential for informed experimental design.
| Starting Material/Method | Target Scaffold | Advantages | Disadvantages | Key Reproducibility Factors |
| 1-(2-Amino-5-methylphenyl)ethanone | Quinolines, Benzodiazepines | Readily available, well-established reactivity. | May require harsh reaction conditions. | Purity of reactants, catalyst activity, temperature control. |
| 2-Amino-1-phenylethanone Derivatives | Various heterocycles | Versatile for different ring systems. | Can be less stable than substituted analogues. | Stability of the starting material, control of side reactions. |
| Multi-component Reactions | Polysubstituted pyrroles, pyridines | High atom economy, convergent synthesis. | Optimization can be complex, mechanism may be sensitive to stoichiometry. | Precise stoichiometry of reactants, solvent effects. |
Ensuring Scientific Integrity: A Self-Validating System for Reproducibility
To establish a robust and reproducible experimental framework, a self-validating system should be implemented. This involves rigorous characterization and documentation at every stage of the experiment.
Visualizing the Validation Loop:
Caption: A self-validating loop for experimental reproducibility.
Detailed Steps for Validation:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all recurring experiments, specifying exact quantities, reaction times, temperatures, and equipment.
-
Spectroscopic Validation: Utilize a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compounds. This includes:
-
Chromatographic Purity Assessment: Employ techniques like High-Performance Liquid Chromatography (HPLC) to quantify the purity of the final compound.
-
Meticulous Record-Keeping: Maintain a detailed laboratory notebook, documenting every experimental parameter, observation, and deviation from the SOP.
Conclusion: A Commitment to Rigor
The reproducibility of experiments with 1-(2-Amino-5-methylphenyl)ethanone, and indeed any chemical synthesis, is not a matter of chance but a direct result of meticulous planning, precise execution, and rigorous validation. By understanding the underlying chemistry, controlling critical experimental parameters, and implementing a self-validating system, researchers can ensure the reliability and integrity of their findings. This commitment to scientific rigor is the bedrock of innovation in drug discovery and materials science.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(5-phenyl-2-pyrrolidinyl)ethanone. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 2-amino-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2729. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)- - Substance Details. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Amino 1 (2,5-dimethoxyphenyl)-ethanone HCl, Industrial Grade, 99%. Retrieved from [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for obtaining the versatile intermediate, 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: the modern Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic planning.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a substituted aniline moiety, is a key pharmacophore in a variety of biologically active compounds. The presence of the primary amine, the ketone, and the pyrrolidinyl substituent offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The choice of synthetic route to this intermediate can significantly impact overall research and development timelines and costs.
Synthetic Strategies: A Head-to-Head Comparison
This guide will benchmark two of the most logical and effective methods for the synthesis of the target molecule:
-
Method 1: Buchwald-Hartwig Amination - A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
-
Method 2: Nucleophilic Aromatic Substitution (SNAr) - A well-established method for introducing nucleophiles to activated aromatic rings.
The following sections will delve into the specifics of each method, providing the necessary details for you to make an informed decision based on your laboratory's capabilities, budget, and project goals.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2] This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates, often under milder conditions than traditional methods.[2]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][2] It generally proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the starting material, 1-(2-Amino-5-bromophenyl)ethanone, to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Pyrrolidine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Experimental Protocol
Starting Material: 1-(2-Amino-5-bromophenyl)ethanone
Reagents:
-
1-(2-Amino-5-bromophenyl)ethanone
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by 1-(2-Amino-5-bromophenyl)ethanone (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Synthesis.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a classical and often cost-effective method for the synthesis of arylamines. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as fluorine.
Mechanistic Overview
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine) on the aromatic ring of 1-(2-Amino-5-fluorophenyl)ethanone. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
Experimental Protocol
Starting Material: 1-(2-Amino-5-fluorophenyl)ethanone
Reagents:
-
1-(2-Amino-5-fluorophenyl)ethanone
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1-(2-Amino-5-fluorophenyl)ethanone (1.0 equivalent), pyrrolidine (2.0-3.0 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMSO or DMF as the solvent.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration, or if an oil forms, extract the aqueous mixture with ethyl acetate.
-
If extracted, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Workflow Diagram
Caption: Workflow for SNAr Synthesis.
Performance Benchmarking: A Comparative Analysis
The choice between Buchwald-Hartwig amination and SNAr depends on several factors. The following table provides a comparative summary of the two methods based on typical experimental outcomes for similar reactions.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1-(2-Amino-5-bromophenyl)ethanone | 1-(2-Amino-5-fluorophenyl)ethanone |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂) | None (or phase-transfer catalyst) |
| Ligand | Phosphine-based (e.g., XPhos) | None |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic base (e.g., K₂CO₃) |
| Solvent | Anhydrous aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | Moderate to high (80-120 °C) | High (120-180 °C) |
| Reaction Time | Typically 2-24 hours | Typically 12-48 hours |
| Typical Yields | Good to excellent (70-95%) | Moderate to good (50-85%) |
| Cost | Higher (due to catalyst and ligand) | Lower (commodity reagents) |
| Scalability | Can be challenging due to catalyst cost and removal | Generally straightforward |
| Functional Group Tolerance | Excellent | Moderate (sensitive to strong nucleophiles/bases) |
Discussion and Recommendations
Buchwald-Hartwig Amination:
-
Advantages: This method is highly versatile and generally provides higher yields with a broader range of substrates. The milder reaction conditions can be beneficial for complex molecules with sensitive functional groups. The development of sophisticated ligands and pre-catalysts has made this reaction more reliable and reproducible.
-
Disadvantages: The primary drawbacks are the cost of the palladium catalyst and the phosphine ligand. For large-scale synthesis, the removal of residual palladium to meet regulatory standards for active pharmaceutical ingredients (APIs) can be a significant challenge and expense.
Nucleophilic Aromatic Substitution (SNAr):
-
Advantages: The SNAr approach is often more economical due to the use of inexpensive reagents and the absence of a metal catalyst. This makes it an attractive option for large-scale production. The workup and purification can also be simpler.
-
Disadvantages: This method typically requires higher reaction temperatures and may result in lower yields compared to the Buchwald-Hartwig amination. The substrate scope is more limited, generally requiring an electron-deficient aromatic ring and a good leaving group. The use of high-boiling point polar aprotic solvents like DMSO or DMF can complicate product isolation and solvent removal.
For exploratory, small-scale synthesis where yield and speed are prioritized, the Buchwald-Hartwig amination is often the superior choice. Its reliability and broad applicability allow for the rapid generation of the target compound for further studies.
For process development and large-scale synthesis , the Nucleophilic Aromatic Substitution (SNAr) method should be strongly considered. While it may require more optimization of reaction conditions, its cost-effectiveness and the avoidance of transition metal catalysts make it a more viable option for commercial production.
Ultimately, the optimal synthetic route will depend on the specific constraints and goals of your project. It is recommended to perform small-scale trials of both methods to determine the most efficient and robust procedure for your specific application.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Activity of Palbociclib (PD-0332991)
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, more commonly known as Palbociclib or PD-0332991. As a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib has emerged as a pivotal therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its biological effects in controlled laboratory settings versus within a living organism, supported by experimental data and established protocols.
Introduction to Palbociclib: A Targeted Approach to Cell Cycle Regulation
The cell division cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint, tightly regulated by the activity of CDK4 and CDK6 in complex with D-type cyclins. These complexes phosphorylate the retinoblastoma tumor suppressor protein (Rb), leading to the release of E2F transcription factors and the subsequent expression of genes required for DNA replication.
Palbociclib is an orally active, small-molecule inhibitor that specifically targets CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest.[1][2] This targeted mechanism of action forms the basis of its antitumor activity. The efficacy of Palbociclib is predominantly observed in tumors that are positive for Rb protein.[3]
In Vitro Activity: Cellular Mechanisms and Predictive Markers
The in vitro evaluation of Palbociclib has been instrumental in elucidating its mechanism of action and identifying potential biomarkers of response. Studies utilizing cancer cell lines have consistently demonstrated its ability to inhibit proliferation and induce cell cycle arrest in a dose-dependent manner.
Key In Vitro Findings:
-
Inhibition of Cell Proliferation: Palbociclib has been shown to inhibit the proliferation of a wide range of cancer cell lines, with a particular sensitivity observed in luminal estrogen receptor-positive (ER+) breast cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) values for sensitive cell lines are typically in the low nanomolar range.[1]
-
Induction of G1 Cell Cycle Arrest: A hallmark of Palbociclib's activity is the induction of a G0/G1 phase cell cycle arrest.[2] This is a direct consequence of CDK4/6 inhibition and the subsequent failure of cells to progress into the S phase.
-
Inhibition of Rb Phosphorylation: At the molecular level, Palbociclib blocks the phosphorylation of Rb at serine 780 and 795, which are specific sites for CDK4/6 activity.[2] This can be readily observed by Western blot analysis.
-
Synergistic Effects: In vitro studies have revealed synergistic or additive effects when Palbociclib is combined with other anticancer agents. For instance, it has demonstrated synergy with tamoxifen in ER+ breast cancer cell lines and with trastuzumab in HER2-amplified cell lines.[4][5]
Table 1: In Vitro Activity of Palbociclib in Breast Cancer Cell Lines
| Cell Line Subtype | Representative Cell Lines | Sensitivity to Palbociclib | Key Molecular Features |
| Luminal ER+ | MCF-7, T-47D, BT-474 | High | ER+, Rb+, often high cyclin D1 |
| HER2-amplified | SK-BR-3, MDA-MB-453 | Variable | HER2+, Rb+ |
| Basal-like/Triple-negative | MDA-MB-231, MDA-MB-468 | Low to Resistant | ER-, PR-, HER2-, often Rb-deficient |
Experimental Protocol: Determining IC50 via Cell Proliferation Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of Palbociclib in a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Palbociclib in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to quantify the number of viable cells in each well.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the IC50 of Palbociclib.
In Vivo Activity: Translating Cellular Effects to Tumor Models
The in vivo efficacy of Palbociclib has been validated in various preclinical animal models, providing the foundational data for its clinical development. These studies demonstrate its ability to control tumor growth and improve survival in living organisms.
Key In Vivo Findings:
-
Tumor Growth Inhibition: Palbociclib, administered orally, has been shown to significantly inhibit the growth of tumor xenografts derived from sensitive cancer cell lines, including those from hepatocellular carcinoma and glioblastoma.[6][7]
-
Pharmacodynamic Biomarkers: The in vivo activity of Palbociclib is associated with the modulation of its molecular target. A significant decrease in the phosphorylation of Rb (pRb) in tumor tissue is a reliable pharmacodynamic marker of drug activity.[6]
-
Inhibition of Proliferation: A reduction in the proliferation marker Ki67 is consistently observed in tumors from Palbociclib-treated animals, confirming its cytostatic effect in vivo.[6]
-
Survival Benefit: In several preclinical models, treatment with Palbociclib has led to a significant extension of survival time compared to control groups.[7]
-
Induction of Senescence: In some in vivo models, Palbociclib has been shown to induce cellular senescence, an irreversible form of cell cycle arrest.[6]
Table 2: Summary of Palbociclib's In Vivo Activity in Preclinical Models
| Tumor Model | Animal Model | Dosing Regimen | Key Outcomes |
| Hepatocellular Carcinoma (Huh7 xenograft) | Nude mice | Oral gavage | Reduced tumor growth, decreased pRb and Ki67 |
| Glioblastoma (patient-derived xenografts) | Mice | 150 mg/kg/day | Antiproliferative effect, extended survival |
| Breast Cancer (ER+ xenografts) | Mice | Oral gavage | Tumor growth inhibition, G1 arrest in tumor cells |
Experimental Protocol: Xenograft Tumor Growth Study
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of Palbociclib.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Huh7) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer Palbociclib or a vehicle control to the respective groups via oral gavage according to the predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors for analysis of biomarkers such as pRb and Ki67 by immunohistochemistry or Western blot.
-
Survival Analysis: In survival studies, monitor the animals until a predefined endpoint is reached.
Sources
- 1. PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. gut.bmj.com [gut.bmj.com]
- 7. CDK4/6 Inhibitor PD0332991 in Glioblastoma Treatment: Does It Have a Future? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and therapeutic failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity profile of the novel compound this compound.
Given the absence of extensive public data on this specific molecule, this document serves as both a practical roadmap and a conceptual framework for its investigation. We will proceed under the guidance of a Senior Application Scientist, emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards.
The Imperative of Selectivity Profiling
Before committing significant resources to a lead compound, it is paramount to understand its selectivity. A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target toxicities. Early and comprehensive cross-reactivity screening de-risks the drug development process by identifying potential liabilities at a stage when medicinal chemistry efforts can still address them.
Phase 1: Broad Panel Screening for Off-Target Identification
The initial step is to cast a wide net to identify potential off-target interactions across major protein families implicated in drug-induced side effects. This is typically achieved through large-scale screening panels offered by specialized contract research organizations (CROs).
Experimental Protocol: Broad Kinase and Safety Panel Screening
-
Compound Preparation: Synthesize and purify this compound to >95% purity, as confirmed by HPLC and mass spectrometry. Prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Assay Selection:
-
Kinase Panel: Employ a comprehensive kinase panel, such as the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™, screening against 300-400 human kinases at a single high concentration (e.g., 10 µM). The primary readout is typically the percent of inhibition (%Inhibition) relative to a control.
-
Safety Panel: Utilize a broad safety panel, like the Eurofins SafetyScreen44™ or the Charles River Safety Pharmacology Panel, which assesses binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The primary readout is the percent of displacement of a radiolabeled ligand.
-
-
Data Analysis:
-
Set a threshold for "hits" (e.g., >50% inhibition or displacement).
-
Compile a list of all kinases, receptors, and channels that meet this criterion for further investigation.
-
The choice of a high compound concentration in this initial screen is a deliberate strategy to maximize the chances of detecting even weak off-target interactions, ensuring a comprehensive initial assessment.
Visualizing the Workflow
Caption: A streamlined workflow for systematic cross-reactivity profiling.
Phase 2: Determining the Potency of Off-Target Interactions
Any "hits" identified in the broad panel screens must be validated and quantified. This involves generating dose-response curves to determine the concentration at which the compound elicits a half-maximal effect (IC50 for enzymatic assays or Ki for binding assays).
Experimental Protocol: IC50/Ki Determination
-
Assay Setup: For each identified off-target, establish a specific biochemical or binding assay.
-
Compound Titration: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Data Generation: Run the assays and measure the response at each compound concentration.
-
Curve Fitting: Plot the percent inhibition/displacement against the log of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 or Ki value.
This step is critical for contextualizing the initial hits. A high IC50 value (e.g., >10 µM) may be considered insignificant, whereas a low IC50 value (e.g., <1 µM) warrants further investigation.
Phase 3: Assessing Cellular and Functional Consequences
Biochemical and binding assays, while essential, do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to assess the compound's activity in relevant cellular models.
Experimental Protocol: Cellular Target Engagement and Functional Assays
-
Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound engages the off-target protein within intact cells.
-
Functional Readouts: For validated off-targets, design functional assays to measure the downstream consequences of target modulation. For example, if an off-target is a GPCR, one might measure changes in intracellular cyclic AMP (cAMP) levels.
-
Phenotypic Screening: Assess the compound's effect on cell health and viability using assays for cytotoxicity (e.g., MTS or LDH release assays) in relevant cell lines.
These cellular assays provide a more physiologically relevant understanding of the compound's cross-reactivity and its potential to cause unintended biological effects.
Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to generate a comprehensive selectivity profile. This involves comparing the compound's potency at its intended target with its potency at all identified off-targets.
Hypothetical Data Summary
To illustrate the desired output, let's assume the primary target of this compound is "Kinase X". The following table presents a hypothetical comparison of its selectivity profile against two benchmark compounds.
| Compound | Primary Target IC50 (nM) | Off-Target 1 (Kinase Y) IC50 (nM) | Off-Target 2 (GPCR Z) Ki (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| 1-[2-Amino-5-(...)-phenyl]-1-ethanone | 15 | 1,500 | >10,000 | 100-fold |
| Alternative A (Ideal) | 10 | >10,000 | >10,000 | >1,000-fold |
| Alternative B (Non-Selective) | 50 | 100 | 750 | 2-fold |
In this hypothetical scenario, this compound demonstrates a 100-fold selectivity for its primary target over the next most potent off-target, Kinase Y. While not as "clean" as the ideal Alternative A, it is significantly superior to the non-selective Alternative B. A general rule of thumb in drug discovery is to aim for at least a 100-fold selectivity margin to minimize the risk of off-target effects at therapeutic doses.
Visualizing Selectivity
Caption: A conceptual diagram illustrating different degrees of compound selectivity.
Conclusion
The systematic investigation of cross-reactivity is not merely a checkbox in the drug discovery process; it is a fundamental exercise in understanding a compound's true biological signature. For a novel entity like this compound, the rigorous application of broad panel screening, dose-response validation, and cellular functional assays is the only reliable path to building a robust safety and selectivity profile. The insights gained from this workflow will be instrumental in guiding future medicinal chemistry efforts and making informed decisions about the compound's potential as a therapeutic candidate.
References
-
Eurofins Discovery, KinaseProfiler™ Service. Eurofins Discovery. [Link]
-
Eurofins Discovery, SafetyScreen44™ Panel. Eurofins Discovery. [Link]
-
DiscoverX, KINOMEscan™ Technology. DiscoveRx Corporation. [Link]
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
A Comparative Guide to 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone and its Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a critical area of research for the development of therapeutics for a range of central nervous system (CNS) disorders. Within this field, the substituted cathinone and aminophenyl ethanone scaffolds have emerged as privileged structures for designing potent and selective monoamine reuptake inhibitors. This guide provides a comparative analysis of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone and its structural analogs, focusing on their activity as monoamine transporter inhibitors.
While direct, extensive peer-reviewed data for this compound is limited, by examining the structure-activity relationships (SAR) of closely related compounds, we can infer its potential pharmacological profile and benchmark it against well-characterized molecules. This guide will delve into the comparative in vitro activity of key analogs, provide detailed experimental protocols for assessing monoamine transporter inhibition, and discuss the synthetic pathways to access these compounds.
Comparative Analysis of Monoamine Transporter Inhibition
The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters, which increases the extracellular concentration of dopamine, norepinephrine, and serotonin. The potency and selectivity of these compounds for the different transporters are crucial determinants of their pharmacological effects and therapeutic potential.
A key comparator for understanding the potential activity of this compound is the family of pyrovalerone analogs. Pyrovalerone, or 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one, is a well-known inhibitor of DAT and NET.[1][2] The structural similarities, namely the phenyl, ethanone (or longer alkyl ketone), and pyrrolidinyl moieties, make these compounds excellent benchmarks.
Below is a table summarizing the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of selected pyrovalerone analogs at human DAT, NET, and SERT. This data provides a framework for understanding how substitutions on the phenyl ring and the length of the alkyl chain influence activity and selectivity.
| Compound | R1 (Phenyl Substitution) | R2 (Alkyl Chain) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |
| Pyrovalerone | 4-Methyl | Propyl | 21.4 | 195 | 3330 | 52 | 28.3 | >10,000 | [1] |
| α-PVP | Unsubstituted | Propyl | 14.2 | 38.4 | 2470 | 29.7 | 45.9 | >10,000 | [3] |
| 4-Methoxy-α-PVP | 4-Methoxy | Propyl | 18.5 | 114 | 1280 | 41.2 | 125 | >10,000 | [3] |
| Naphthyl-PVP | 2-Naphthyl | Propyl | 3.2 | 21.1 | 1860 | 6.8 | 10.3 | >10,000 | [1] |
Inferred Activity of this compound:
Based on the SAR from the pyrovalerone series, we can hypothesize the following for this compound:
-
Pyrrolidinyl Group: The presence of the pyrrolidine ring is a common feature in potent DAT and NET inhibitors.[1][3]
-
Phenyl Ring Substitutions: The 2-amino and 5-pyrrolidinyl substitutions on the phenyl ring are significant. The electronic and steric properties of these groups will critically influence binding affinity and selectivity. Generally, electron-donating groups can modulate potency. The 2-amino group, in particular, may introduce additional hydrogen bonding opportunities within the transporter binding pocket.
-
Ethanone Moiety: The shorter ethyl ketone chain, as opposed to the propyl chain of pyrovalerone, may also affect potency. Studies on substituted cathinones have shown that the length of the alkyl chain can influence activity at monoamine transporters.[3]
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon existing findings, detailed experimental protocols are essential. The following are standard in vitro assays used to characterize the activity of compounds at monoamine transporters.
Radioligand Binding Assays
This assay measures the affinity of a test compound for a specific transporter by assessing its ability to displace a radiolabeled ligand known to bind to that transporter.
Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compounds and reference compounds (e.g., cocaine, desipramine, fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is used in separate wells.
-
Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the uptake inhibition potency (IC50) of a test compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well microplates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
-
Test compounds and reference compounds.
-
Krebs-Ringer-HEPES buffer (KRHB).
Procedure:
-
Wash the cells with KRHB.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRHB.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known uptake inhibitor.
-
Calculate the specific uptake at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Synthesis of Substituted Aminophenyl Ethanones
The synthesis of this compound and its analogs typically involves multi-step synthetic routes. A general conceptual pathway is outlined below.
Conceptual Synthesis Pathway
A plausible synthetic route could start from a commercially available substituted acetophenone. For instance, starting with 4-chloro-2-nitroacetophenone, a nucleophilic aromatic substitution with pyrrolidine could be performed, followed by the reduction of the nitro group to an amine to yield the final product. The specific reaction conditions would need to be optimized to achieve good yields and purity.
Conclusion
Further research, employing the standardized in vitro assays detailed in this guide, is necessary to precisely characterize the monoamine transporter inhibition profile of this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel CNS therapeutics.
References
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Journal of Pharmacology and Experimental Therapeutics, 299(1), 138-145.
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link][1][2]
- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
- Kolanos, R., Sakloth, F., Jain, H. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural modification of the designer drug α-pyrrolidinovalerophenone (α-PVP) reveals substantial changes in stimulant activity. ACS chemical neuroscience, 6(9), 1647–1654.
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action for Novel Phenyl-Ethanone Analogs
Featuring Compound of Interest: 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and confirm the mechanism of action (MoA) of novel small molecules, using the representative compound this compound as a case study. Given the absence of extensive prior art for this specific molecule, we will proceed from structural hypothesis to empirical validation, outlining a robust, multi-tiered experimental strategy. This document emphasizes the causality behind experimental choices and establishes a self-validating workflow applicable to a wide range of novel chemical entities.
Initial Hypothesis Generation from Structural Analysis
The structure of this compound presents key pharmacophoric features that guide our initial hypotheses. The aminophenyl-ethanone core, substituted with a pyrrolidinyl group, bears a structural resemblance to classes of compounds known to interact with monoamine transporters. Specifically, the pyrrolidine ring is a common motif in potent dopamine transporter (DAT) inhibitors.
Therefore, our primary working hypothesis is:
Hypothesis: this compound acts as a dopamine transporter (DAT) inhibitor, preventing the reuptake of dopamine from the synaptic cleft.
To rigorously test this hypothesis, we will design a series of experiments comparing our compound of interest (COI) with established pharmacological tools:
-
Positive Control: GBR-12909 , a well-characterized and highly selective DAT inhibitor.
-
Negative Control: A structurally similar but biologically inactive analog, if available, or a vehicle control.
-
Comparator: Bupropion , a known norepinephrine-dopamine reuptake inhibitor, to assess selectivity.
Tiered Experimental Workflow for MoA Confirmation
A logical, tiered approach is essential to build a compelling case for a specific mechanism of action, moving from broad affinity to specific functional outcomes.
Caption: Tiered workflow for MoA confirmation.
Tier 1: Confirming Target Engagement via Radioligand Binding
Objective: To determine if the COI physically binds to the dopamine transporter and to quantify its binding affinity (Ki).
This initial screen is critical. A compound cannot inhibit a transporter if it does not bind to it. We utilize a competitive binding assay where the COI competes with a known high-affinity radioligand for binding to DAT.
Protocol: DAT Radioligand Binding Assay
-
Preparation: Utilize cell membranes prepared from a stable cell line overexpressing human DAT (hDAT), such as HEK293-hDAT cells.
-
Radioligand: Use [³H]-WIN 35,428, a well-characterized radiolabeled cocaine analog that binds selectively to DAT.
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add hDAT membranes and [³H]-WIN 35,428.
-
Non-Specific Binding (NSB) Wells: Add hDAT membranes, [³H]-WIN 35,428, and a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.
-
Experimental Wells: Add hDAT membranes, [³H]-WIN 35,428, and serial dilutions of the COI (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 2-3 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the COI.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of COI that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data & Interpretation
| Compound | Predicted IC₅₀ (nM) | Predicted Ki (nM) | Interpretation |
| COI | 10 - 500 | 5 - 250 | If within this range, indicates direct binding to DAT. |
| GBR-12909 (Positive Control) | 1 - 10 | 0.5 - 5 | Confirms assay validity and provides a benchmark for high-affinity binding. |
| Bupropion (Comparator) | 500 - 2000 | 250 - 1000 | Provides a benchmark for a weaker, clinically relevant DAT inhibitor. |
Tier 2: Assessing Functional Activity
Objective: To determine if the binding of the COI to DAT results in a functional inhibition of dopamine uptake.
Binding alone is insufficient to prove MoA. The binding event must translate into a functional consequence. The synaptosomal uptake assay is the gold standard for this assessment.
Protocol: [³H]-Dopamine Uptake Assay
-
Preparation: Isolate synaptosomes from rodent striatal tissue, which is rich in dopamine nerve terminals.
-
Assay Setup (96-well plate):
-
Pre-incubate synaptosomes with serial dilutions of the COI, GBR-12909, or vehicle for 10-15 minutes at 37°C.
-
-
Initiate Uptake: Add a low concentration of [³H]-Dopamine to each well to initiate the uptake process.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by adding ice-cold buffer and filtering through a glass fiber filtermat.
-
Detection & Analysis: Wash the filters and quantify the accumulated radioactivity via scintillation counting. The amount of radioactivity is directly proportional to the amount of dopamine taken up by the synaptosomes.
-
Data Interpretation: Calculate the percentage of dopamine uptake inhibition at each concentration of the COI. Fit the data to determine the IC₅₀ for functional inhibition.
Comparative Data Analysis
| Compound | Binding Ki (nM) | Functional IC₅₀ (nM) | Potency Ratio (IC₅₀/Ki) | Interpretation |
| COI | From Tier 1 | 50 - 1000 | ~1-5 | A potency ratio close to 1 suggests that binding affinity translates directly to functional inhibition. |
| GBR-12909 (Positive Control) | 1 - 5 | 5 - 25 | ~1-5 | Validates the assay; high correlation between binding and function. |
| Bupropion (Comparator) | 250 - 1000 | 1000 - 5000 | ~2-5 | Demonstrates expected lower potency compared to the high-affinity standard. |
Tier 3 & 4: Downstream Effects and Selectivity Profiling
If the COI is confirmed as a potent and functional DAT inhibitor, further investigation is warranted.
-
Downstream Signaling: DAT inhibition increases extracellular dopamine, which then acts on dopamine receptors (D1-D5). A downstream assay, such as a cAMP (cyclic adenosine monophosphate) assay , can measure the functional consequence of this. Activation of D1-like receptors increases cAMP, while D2-like receptor activation decreases it. This can confirm that the inhibited uptake of dopamine leads to a physiological cellular response.
Caption: Hypothesized signaling pathway after DAT inhibition by the COI.
-
Selectivity Profiling: No drug is perfectly selective. It is crucial to assess the COI's binding affinity against a panel of other relevant targets, especially the serotonin transporter (SERT) and norepinephrine transporter (NET). A broad screening panel (e.g., the Eurofins BioPrint panel) can identify potential off-target interactions that could lead to undesirable side effects.
Conclusion and Path Forward
References
-
Title: Structure-Activity Relationships of Piperidine-Based Monoamine Transporter Ligands Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: GBR-12909 and GBR-12935: selective and high-affinity ligands for the dopamine transport complex Source: European Journal of Pharmacology URL: [Link]
-
Title: Bupropion: a systematic review and meta-analysis of its side-effect profile Source: Journal of Clinical Psychiatry URL: [Link]
-
Title: The Cheng-Prusoff equation: a review Source: Molecular Pharmacology URL: [Link]
-
Title: Synaptosomes: A model system to study neurotransmitter release Source: Nature Protocols URL: [Link]
Safety Operating Guide
Navigating the Disposal of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: A Guide for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Given the presence of the aromatic amine functional group, 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone should be handled with care. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to cause skin and respiratory irritation.[1][2][3] Therefore, before initiating any disposal procedures, a thorough risk assessment is crucial.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as aromatic amines can be absorbed through the skin and may cause irritation or sensitization.[6] |
| Body Protection | A lab coat and, if significant splashing is possible, a chemical-resistant apron. | Protects the body from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[4][7] |
Always handle the chemical in a designated area, away from ignition sources, as ethanone derivatives can be flammable.[7]
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.
Segregation Protocol:
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, acid anhydrides, and chloroformates, to prevent hazardous reactions.[8][9]
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with aromatic amines; high-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid metal containers for acidic or basic waste.
-
Container Management:
-
Keep the container securely capped when not in use to prevent the release of vapors.[11][12]
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10]
-
Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.[10][11][13]
-
Labeling and Documentation: Ensuring Clear Communication
Accurate and detailed labeling of hazardous waste is a regulatory requirement and a critical safety measure.[13]
Labeling Requirements:
Each hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."[13]
-
The full chemical name: "this compound."
-
A clear description of the hazards (e.g., "Toxic," "Irritant"). Pictograms or other hazard warnings should be used.[13]
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
This information is vital for the safety of all personnel who may handle the container and for the final disposal facility.
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1]
Step-by-Step Disposal Procedure:
-
Initial Containment: Following the segregation and containment procedures outlined above, ensure the waste is securely stored in a properly labeled container.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated safety officer to arrange for the collection of the hazardous waste.[1] They will have established procedures and contracts with certified waste disposal vendors.
-
Off-Site Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for aromatic amines is high-temperature incineration.[1][7] This process ensures the complete destruction of the hazardous compound.
-
Empty Container Disposal: An empty container that has held this hazardous waste must also be managed properly. It should be triple-rinsed with a suitable solvent (such as ethanol or acetone).[12] The rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing, the container labels should be defaced, and it can then be disposed of as regular trash.[12]
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to Governing Standards
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[10][13] Laboratories are considered hazardous waste generators and must comply with these regulations, which include obtaining an EPA ID number (for facilities generating over a certain amount of waste), adhering to storage time limits, and proper manifest tracking for off-site disposal.[10][13][14] It is the responsibility of the researcher and the institution to be aware of and comply with all applicable regulations.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Waste Management: The New Regulations. MedLab. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]
-
material safety data sheet - 2-amino acetophenone. OXFORD LAB FINE CHEM LLP. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. research.auburn.edu [research.auburn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. acs.org [acs.org]
Mastering the Safe Handling of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone, a substituted aniline derivative, represents a class of molecules often pivotal in drug discovery programs. However, ensuring the safety of laboratory personnel is paramount and requires a comprehensive understanding of the potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, grounded in established safety principles for handling analogous chemical structures.
Hazard Identification and Risk Assessment
Substituted anilines, as a class, present a range of potential health hazards. Based on data from similar compounds, this compound should be treated as a substance that is:
Aniline itself is recognized as toxic if inhaled, ingested, or absorbed through the skin and is a suspected mutagen and carcinogen.[2] Therefore, a thorough risk assessment is the critical first step before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves.[3] | Chemical safety goggles.[4] | Fully buttoned laboratory coat.[3] | Work within a certified chemical fume hood.[3] |
| Solution Preparation and Transfers | Double-gloving with nitrile gloves.[3] | Chemical safety goggles and a face shield.[3][4] | Fully buttoned laboratory coat and a chemical-resistant apron.[3] | All operations must be conducted in a chemical fume hood.[3] |
| Reaction Work-up and Purification | Chemical-resistant gloves (e.g., butyl rubber for extended contact).[5] | Chemical safety goggles and a face shield.[3][4] | Chemical-resistant apron over a laboratory coat.[3] | All operations must be conducted in a chemical fume hood.[3] |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5] | Full-face respirator with organic vapor cartridges. | Chemical-resistant suit or coveralls. | Full-face respirator with organic vapor cartridges.[6] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the laboratory procedure.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]
-
Spill Kit: Ensure a spill kit appropriate for organic amines is readily accessible.[3] This should include an inert absorbent material like vermiculite or sand.
Handling
-
Donning PPE: Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.
-
Dispensing: When transferring the compound, use tools and techniques that minimize the creation of dust or aerosols. For liquid transfers, use a syringe or pipette.
-
Heating: Avoid the use of open flames.[3] If heating is necessary, use a controlled heating source such as a heating mantle, water bath, or oil bath.
Post-Handling
-
Decontamination: Thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Waste Storage
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. These containers must be kept closed except when adding waste and should be stored away from general work areas.
The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
Caption: Workflow for the proper disposal of contaminated waste.
By adhering to these detailed procedures, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- Fisher Scientific. (2025, December 19).
- University of California, Riverside.
- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
- Centers for Disease Control and Prevention (CDC).
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
- Fisher Scientific. (2010, November 26).
- Sigma-Aldrich. (2025, July 28).
- Sigma-Aldrich. (2025, April 28).
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Amino-5-chlorobenzophenone.
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2012, February 10).
-
ChemicalBook. (2023, May 13). Ethanone, 2-[aMino]-1-[3- nitro-.
- Sigma-Aldrich. 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone.
- Santa Cruz Biotechnology. This compound.
- Oxford Lab Fine Chem. Material Safety Data Sheet - 2-amino acetophenone. acetophenone*.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
